molecular formula C10H15NOS B1272823 2-Acetyl-3-amino-5-tert-butylthiophene CAS No. 175137-06-1

2-Acetyl-3-amino-5-tert-butylthiophene

Cat. No.: B1272823
CAS No.: 175137-06-1
M. Wt: 197.3 g/mol
InChI Key: RBLSJHKIPYUAAF-UHFFFAOYSA-N
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Description

2-Acetyl-3-amino-5-tert-butylthiophene is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-5-tert-butylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-6(12)9-7(11)5-8(13-9)10(2,3)4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLSJHKIPYUAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380554
Record name 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-06-1
Record name 1-(3-Amino-5-tert-butylthiophen-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-06-1
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-amino-5-tert-butylthiophene is a substituted aminothiophene derivative. The 2-aminothiophene scaffold is a prominent heterocyclic core structure in medicinal chemistry, recognized for its versatile biological activities.[1] Compounds incorporating this moiety have shown a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available predicted and experimental data for the title compound and a closely related analog, 2-Acetyl-3-aminothiophene. This comparative data provides valuable insights into the expected properties of the target molecule.

PropertyThis compound2-Acetyl-3-aminothiophene
CAS Number 175137-06-1[4]31968-33-9
Molecular Formula C₁₀H₁₅NOS[5]C₆H₇NOS
Molecular Weight 197.3 g/mol [5]141.19 g/mol
Melting Point (°C) Data not available87-93
Boiling Point (°C) 329.4 ± 42.0 (Predicted)Data not available
Density (g/cm³) 1.099 ± 0.06 (Predicted)Data not available
pKa 2.07 ± 0.10 (Predicted)Data not available
LogP Data not availableData not available
Solubility Data not availableData not available

Synthesis

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6][7]

Experimental Protocol: Gewald Synthesis of this compound (Representative)

This protocol is a generalized procedure based on established Gewald reaction methodologies for similar 2-acetyl-3-aminothiophenes.[8][9]

Materials:

  • 3,3-Dimethyl-2-butanone (pinacolone) (1.0 equiv)

  • Cyanoacetamide (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (or other suitable base like piperidine or triethylamine) (2.0 equiv)

  • Ethanol (or other suitable solvent like methanol or DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,3-dimethyl-2-butanone (1.0 equiv), cyanoacetamide (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • To this suspension, add morpholine (2.0 equiv) at room temperature with stirring.

  • Heat the reaction mixture to reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualizing the Gewald Synthesis Workflow

Gewald_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ketone 3,3-Dimethyl-2-butanone Reaction Gewald Reaction Ketone->Reaction Nitrile Cyanoacetamide Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Morpholine Base->Reaction Solvent Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Acetyl-3-amino- 5-tert-butylthiophene Purification->Product

Caption: Workflow for the Gewald synthesis of this compound.

Spectroscopic Characterization (Expected)

  • ¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the acetyl methyl protons, a singlet for the thiophene ring proton, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum should display signals corresponding to the carbons of the tert-butyl group, the acetyl group, and the thiophene ring.

  • FT-IR: Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the acetyl group (around 1650 cm⁻¹), and C-H and C-C stretching and bending vibrations for the alkyl and aromatic moieties.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.3 g/mol ).

Biological Activity and Signaling Pathways

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 2-aminothiophene have been reported to exhibit a range of biological activities, with anticancer and antimicrobial properties being among the most prominent.[3][12]

Anticancer Activity and VEGFR-2 Inhibition

Several studies have highlighted the potential of 2-aminothiophene derivatives as anticancer agents.[13][14] One of the key mechanisms of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][16] By inhibiting VEGFR-2, these compounds can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[16]

Visualizing the VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Regulates Akt Akt PI3K->Akt Akt->Gene Inhibitor 2-Acetyl-3-amino- 5-tert-butylthiophene Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiophene derivatives.

Antimicrobial Activity

Various 2-aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][17] The mechanism of action is believed to involve the disruption of essential cellular processes in the microorganisms. The lipophilic nature of the thiophene ring allows these compounds to penetrate microbial cell membranes.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific experimental data for this particular molecule is sparse, the known biological activities of the 2-aminothiophene scaffold, particularly as anticancer and antimicrobial agents, make it an interesting candidate for further investigation. The synthetic accessibility via the Gewald reaction provides a straightforward route to this and related compounds for further screening and development. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and elucidating its specific biological targets and mechanisms of action.

References

Synthesis and Characterization of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel thiophene derivative, 2-Acetyl-3-amino-5-tert-butylthiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of this compound incorporates key pharmacophoric features, making it a valuable scaffold for the development of novel therapeutic agents. This guide outlines a robust methodology for its synthesis via the Gewald multicomponent reaction and provides a framework for its comprehensive characterization.

Synthesis

The synthesis of this compound is proposed to be achieved through the Gewald reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3] For the synthesis of the target compound, the selected reagents are pivalaldehyde, 3-oxobutanenitrile (acetylacetonitrile), and elemental sulfur.

Proposed Synthesis Pathway

The reaction proceeds via an initial Knoevenagel condensation between pivalaldehyde and 3-oxobutanenitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Synthesis_Pathway pivalaldehyde Pivalaldehyde intermediate Knoevenagel Adduct pivalaldehyde->intermediate acetylacetonitrile 3-Oxobutanenitrile acetylacetonitrile->intermediate sulfur Sulfur (S8) product This compound sulfur->product base Base (e.g., Morpholine) base->intermediate intermediate->product

Caption: Proposed Gewald reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis

Materials:

  • Pivalaldehyde (trimethylacetaldehyde)

  • 3-Oxobutanenitrile (acetylacetonitrile)

  • Elemental Sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or Methanol)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq.), 3-oxobutanenitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (50 mL).

  • Add morpholine (0.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 175137-06-1[4]
Molecular Formula C₁₀H₁₅NOS[5]
Molecular Weight 197.3 g/mol [5]
Appearance Expected to be a solid
Melting Point Not available in the searched literature
Boiling Point ~329.4 °C at 760 mmHg (Predicted)[6]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5-7.0br s2H-NH₂
~ 6.4s1HThiophene H-4
~ 2.4s3H-COCH₃
~ 1.3s9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 195C =O
~ 165Thiophene C -2
~ 155Thiophene C -5
~ 115Thiophene C -3
~ 110Thiophene C -4
~ 34-C (CH₃)₃
~ 32-C(C H₃)₃
~ 30-COC H₃

Table 4: Predicted IR Data (KBr)

Wavenumber (cm⁻¹)Assignment
~ 3450-3300N-H stretching (amine)
~ 2960-2870C-H stretching (aliphatic)
~ 1620-1600C=O stretching (ketone)
~ 1580-1560N-H bending (amine)
~ 1470-1450C-H bending (aliphatic)
~ 1365C-H bending (tert-butyl)
~ 1250C-N stretching (amine)
~ 700-600C-S stretching

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/zAssignment
197[M]⁺ (Molecular ion)
182[M - CH₃]⁺
154[M - COCH₃]⁺
140[M - C(CH₃)₃]⁺
Experimental Protocols: Characterization

The following are general protocols for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra and assign the signals based on chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

  • Acquire the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.

Melting Point Determination:

  • Place a small amount of the crystalline solid into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

  • A sharp melting point range is indicative of high purity.

Characterization Workflow

The logical flow of the characterization process is depicted in the following diagram.

Characterization_Workflow start Synthesized Compound purification Purification (Column Chromatography/Recrystallization) start->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis structural_elucidation Structural Elucidation prelim_analysis->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms final_product Characterized Product nmr->final_product ir->final_product ms->final_product

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Gewald reaction offers an efficient and straightforward route to this novel compound. The outlined characterization protocols will enable the unambiguous confirmation of its structure and assessment of its purity, thereby facilitating its use in further research and development activities, particularly in the domain of medicinal chemistry.

References

2-Acetyl-3-amino-5-tert-butylthiophene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Among them, 2-aminothiophenes are particularly valuable as versatile intermediates due to the presence of multiple reactive sites that allow for a wide range of chemical transformations. This technical guide focuses on 2-acetyl-3-amino-5-tert-butylthiophene, a trifunctionalized thiophene derivative with significant potential as a building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of an amino group, an acetyl moiety, and a sterically demanding tert-butyl group offers a unique combination of reactivity and structural features for the construction of novel heterocyclic systems. This document provides a comprehensive overview of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively reported in the literature, the following tables summarize its fundamental properties and expected spectral characteristics based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number175137-06-1[1][2][3][4]
Molecular FormulaC₁₀H₁₅NOS[1][2]
Molecular Weight197.30 g/mol [1][2]
AppearanceExpected to be a crystalline solid
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~2.4 (s, 3H, COCH₃), ~6.5 (s, 1H, thiophene H-4), ~7.0 (br s, 2H, NH₂)
¹³C NMR δ (ppm): ~30 (C(CH₃)₃), ~32 (COCH₃), ~35 (C(CH₃)₃), ~110 (C-4), ~115 (C-3), ~150 (C-5), ~165 (C-2), ~195 (C=O)
IR ν (cm⁻¹): ~3400-3200 (N-H stretching), ~1640 (C=O stretching), ~1600 (C=C stretching)

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Gewald Reaction cluster_product Product Pinacolone Pinacolone Reaction_Vessel One-pot reaction in solvent (e.g., Ethanol) Pinacolone->Reaction_Vessel Cyanoacetone Cyanoacetone Cyanoacetone->Reaction_Vessel Sulfur Sulfur Sulfur->Reaction_Vessel Base Base (e.g., Morpholine) Base->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Protocol: Gewald Synthesis

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Cyanoacetone

  • Elemental sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or other suitable solvent like methanol or DMF)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 eq), cyanoacetone (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol to the flask to create a stirrable suspension.

  • To this mixture, add morpholine (0.2 eq) as a catalyst.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to remove the basic catalyst, followed by washing with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure this compound.

This compound as a Building Block

The strategic placement of the amino, acetyl, and tert-butyl groups makes this thiophene derivative a valuable precursor for the synthesis of various fused heterocyclic systems with potential biological activities. The amino group can act as a nucleophile in cyclization reactions, while the acetyl group provides a handle for further functionalization or can participate in condensation reactions.

dot

Building_Block_Logic cluster_pathways Synthetic Pathways Start This compound Thieno_Pyridine Thieno[3,2-b]pyridines Start->Thieno_Pyridine Reaction with 1,3-dicarbonyl compounds Pyrimido_Thiophene Pyrimido[4,5-b]thiophenes Start->Pyrimido_Thiophene Reaction with formamide or orthoesters

Caption: Key synthetic pathways utilizing the target molecule.

Synthesis of Thieno[3,2-b]pyridine Derivatives

The amino group of this compound can undergo condensation with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form thieno[3,2-b]pyridine derivatives. These scaffolds are of interest in medicinal chemistry due to their structural similarity to purines.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA) or another suitable acidic catalyst

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) and acetylacetone (1.1 eq).

  • Add polyphosphoric acid to the mixture with stirring.

  • Heat the reaction mixture to 100-120 °C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[3,2-b]pyridine derivative.

Synthesis of Pyrimido[4,5-b]thiophene Derivatives

The reaction of this compound with formamide or orthoesters provides a route to pyrimido[4,5-b]thiophenes, another class of heterocyclic compounds with a wide range of reported biological activities.

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • A mixture of this compound (1.0 eq) and triethyl orthoformate (2.0 eq) in acetic anhydride (as solvent) is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds. The straightforward access to this compound via the Gewald reaction, coupled with the differential reactivity of its functional groups, opens up a multitude of possibilities for the synthesis of diverse molecular libraries for drug discovery and materials science. The detailed protocols provided in this guide serve as a valuable resource for researchers looking to exploit the synthetic utility of this promising thiophene derivative. Further exploration of its reactivity is encouraged to unlock its full potential in the development of novel chemical entities.

References

Spectroscopic Characterization of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Acetyl-3-amino-5-tert-butylthiophene (CAS: 175137-06-1). Given the limited availability of experimentally derived spectra in public databases, this document focuses on predicted data based on the compound's chemical structure, alongside generalized experimental protocols for acquiring such data. The information herein serves as a valuable resource for the synthesis, identification, and characterization of this and structurally related thiophene derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups and atomic arrangement.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Singlet1HThiophene ring proton (-CH=)
~ 5.5 - 6.5Broad Singlet2HAmino group protons (-NH₂)
~ 2.4 - 2.6Singlet3HAcetyl group methyl protons (-COCH₃)
~ 1.3 - 1.5Singlet9Htert-Butyl group protons (-C(CH₃)₃)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 190 - 200Carbonyl carbon (-C =O)
~ 150 - 160Thiophene ring carbon attached to tert-butyl group (C -C(CH₃)₃)
~ 145 - 155Thiophene ring carbon attached to amino group (C -NH₂)
~ 120 - 130Thiophene ring carbon with proton attached (-C H=)
~ 110 - 120Thiophene ring carbon attached to acetyl group (C -COCH₃)
~ 30 - 35Quaternary carbon of tert-butyl group (-C (CH₃)₃)
~ 28 - 32Methyl carbons of tert-butyl group (-C(C H₃)₃)
~ 25 - 30Methyl carbon of acetyl group (-COC H₃)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300Medium, Sharp (two bands)N-H stretch (primary amine)
3100 - 3000Weak to MediumC-H stretch (aromatic/heteroaromatic)
2960 - 2850Medium to StrongC-H stretch (aliphatic - tert-butyl and acetyl)
1630 - 1600StrongC=O stretch (ketone, conjugated)
1580 - 1520Medium to StrongN-H bend (primary amine)
~ 1460MediumC-H bend (aliphatic)
~ 1365MediumC-H bend (tert-butyl)
Table 4: Predicted Mass Spectrometry Data
m/z RatioInterpretation
197Molecular ion peak [M]⁺
182Loss of a methyl group [M-CH₃]⁺
154Loss of an acetyl group [M-COCH₃]⁺
140Loss of a tert-butyl group [M-C(CH₃)₃]⁺
43Acetyl cation [CH₃CO]⁺
57tert-Butyl cation [C(CH₃)₃]⁺

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition for ¹H NMR:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Acquisition for ¹³C NMR:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile. The solution may need to be further diluted depending on the sensitivity of the instrument.

  • Instrumentation: A variety of mass spectrometers can be used. For a solid organic molecule, a system with an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is common.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Acquisition (EI):

    • Introduce the sample into the ion source, where it is vaporized.

    • Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Accelerate the resulting ions into the mass analyzer.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Solid Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis_NMR ¹H & ¹³C Spectra: Chemical Shifts, Splitting, Integration Proc_NMR->Analysis_NMR Analysis_IR IR Spectrum: Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Mass Spectrum: Molecular Ion, Fragmentation Pattern Proc_MS->Analysis_MS Final_Analysis Structural Elucidation Analysis_NMR->Final_Analysis Analysis_IR->Final_Analysis Analysis_MS->Final_Analysis

The Strategic Role of the Tert-Butyl Group in 2-Aminothiophene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] The strategic incorporation of substituents onto this heterocyclic core is a key aspect of drug design, enabling the fine-tuning of physicochemical properties and pharmacological activity. Among the various alkyl substituents, the tert-butyl group holds a unique position. Its distinct steric and electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive analysis of the role of the tert-butyl group in 2-aminothiophene derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to offer a thorough resource for researchers in drug discovery and development.

Physicochemical and Pharmacokinetic Implications of the Tert-Butyl Group

The tert-butyl group is a common motif in medicinal chemistry, often introduced to modulate a compound's properties.[3] Its primary effects are steric bulk and increased lipophilicity.

1.1. Lipophilicity and Solubility

The addition of a tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4][5] However, this can also lead to decreased aqueous solubility. The optimal range of lipophilicity (often measured as logP) is critical for drug-like properties, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4][6]

1.2. Metabolic Stability

The tert-butyl group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation.[7] However, the tert-butyl group itself can be a site of metabolism, typically through oxidation by cytochrome P450 enzymes to form a hydroxylated metabolite.[7][8][9][10] This metabolic vulnerability can sometimes be a liability, leading to high clearance rates.[8][9] Strategies to improve the metabolic stability of tert-butyl-containing compounds include replacing the tert-butyl group with bioisosteres, such as a trifluoromethylcyclopropyl group.[7][8][9][10]

Table 1: Physicochemical Properties of 2-Aminothiophene and Related Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP (Predicted)
2-AminothiopheneC₄H₅NS99.1512-13194.51.4
2-Amino-5-tert-butylthiopheneC₈H₁₃NS155.26--3.1

(Data sourced from[11][12][13])

Synthesis of Tert-Butyl Substituted 2-Aminothiophene Derivatives

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2][14] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][14]

To introduce a tert-butyl group, a ketone containing a tert-butyl moiety is often used as a starting material. For example, 4-tert-butylcyclohexanone can be used to synthesize 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.[15]

Experimental Protocol: Gewald Synthesis of N-(2-Chlorophenyl)-2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide[16]

Materials:

  • 4-tert-butylcyclohexanone

  • N-(2-chlorophenyl)-2-cyanoacetamide

  • Elemental sulfur (S₈)

  • Morpholine

  • Basic Aluminum Oxide (Al₂O₃)

  • Solvents for purification (e.g., acetonitrile, water)

Procedure:

  • To a suitable reaction vessel, add 4-tert-butylcyclohexanone (1.0 eq), N-(2-chlorophenyl)-2-cyanoacetamide (1.0 eq), elemental sulfur (1.2 eq), morpholine (0.5 eq), and basic Al₂O₃.

  • The reaction mixture is subjected to microwave irradiation (e.g., 160 W) for a specified time (e.g., 20 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The final product is purified by reversed-phase high-performance liquid chromatography (HPLC) using a gradient of acetonitrile and water as the mobile phase.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR, and LC-MS).

Biological Activities and Structure-Activity Relationships

The tert-butyl group can significantly modulate the biological activity of 2-aminothiophene derivatives. Its influence is often context-dependent, enhancing activity in some cases while diminishing it in others.

3.1. Antimicrobial and Antibiofilm Activity

2-aminothiophene derivatives have been investigated for their antibacterial properties.[1][15] In a study of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, the substitution at the C-6 position was found to be crucial for antibiofilm activity.[15] Interestingly, 6-phenyl-substituted analogs demonstrated higher potency against biofilm formation compared to their 6-tert-butyl-substituted counterparts, suggesting that while a bulky substituent is required, the specific nature of that substituent is key for optimizing activity.[15]

Table 2: Comparative Antibiofilm Activity of C-6 Substituted 2-Aminothiophene Derivatives

Compound ClassGeneral StructureObservation on Antibiofilm Activity
6-tert-butyl substitutedActive, but less potent than phenyl-substituted analogs
6-phenyl substitutedHigher potency in inhibiting biofilm formation
Unsubstituted (C-6)No antibiofilm activity observed

(Data interpretation based on[15])

Experimental Protocol: Antibiofilm Assay (Crystal Violet Method)[4][17][18]

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus) in appropriate growth medium

  • Test compounds (tert-butyl 2-aminothiophene derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% Crystal Violet solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (95% or absolute) or another suitable solvent for solubilization

Procedure:

  • Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh growth medium.

  • Plate Preparation: The test compounds are serially diluted in the growth medium and added to the wells of the 96-well plate. Wells with medium and bacteria but no compound serve as a positive control, while wells with sterile medium only serve as a negative control.

  • Inoculation and Incubation: The bacterial inoculum is added to each well (except the negative control). The plate is then incubated under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).

  • Washing: After incubation, the planktonic cells are gently removed by washing the wells with PBS.

  • Staining: The remaining biofilm is stained by adding the 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Washing: Excess crystal violet is removed by washing the wells with water.

  • Solubilization: The bound crystal violet is solubilized by adding ethanol to each well.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 570-595 nm.

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated positive control.

3.2. Modulation of Signaling Pathways

Recent studies have revealed that 2-aminothiophene derivatives can act on specific signaling pathways, and the presence of a tert-butyl group can be critical for this activity.

3.2.1. GLP-1 Receptor Positive Allosteric Modulation

Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[2][16] These compounds enhance the effect of the endogenous GLP-1 peptide. Mechanistically, this has been linked to an enhanced impact on the phosphorylation of the CREB (cAMP response element-binding protein), a downstream effector in the GLP-1R signaling cascade.[2]

GLP1R_Pathway cluster_membrane Cell Membrane GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC Activates GLP1 GLP-1 GLP1->GLP1R Binds tert_butyl_2AT tert-Butyl 2-Aminothiophene Derivative (PAM) tert_butyl_2AT->GLP1R Allosterically Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription (e.g., Insulin) pCREB->Gene Promotes

Caption: GLP-1R signaling enhanced by a tert-butyl 2-aminothiophene PAM.

3.2.2. Kinase Inhibition

The thiophene scaffold is present in numerous kinase inhibitors.[17] Kinases, such as Bruton's tyrosine kinase (BTK), are crucial in various cellular signaling pathways, and their dysregulation is implicated in diseases like B-cell malignancies.[18] The tert-butyl group can play a role in fitting into specific hydrophobic pockets of the kinase active site, thereby influencing potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Substrate Substrate Protein ATP_pocket->Substrate Phosphorylates ATP ATP ATP->ATP_pocket Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Activates tert_butyl_2AT tert-Butyl 2-Aminothiophene Inhibitor tert_butyl_2AT->ATP_pocket Blocks

Caption: Mechanism of kinase inhibition by a 2-aminothiophene derivative.

Conclusion

The tert-butyl group is a powerful tool in the design of 2-aminothiophene derivatives for drug discovery. Its primary influence on lipophilicity and steric profile directly impacts the ADMET properties of these compounds. While it can enhance membrane permeability and protect against metabolic degradation, it can also be a metabolic liability. The structure-activity relationship studies, although not always showing a straightforward positive correlation, highlight the importance of the tert-butyl group in modulating biological activity, from antibiofilm efficacy to the allosteric modulation of complex signaling receptors like GLP-1R. The continued exploration of tert-butyl substituted 2-aminothiophenes, guided by a deep understanding of the principles outlined in this guide, holds significant promise for the development of novel therapeutics.

References

Stability and Degradation of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential stability and degradation pathways of 2-Acetyl-3-amino-5-tert-butylthiophene. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, particularly 2-acyl-3-aminothiophenes and general principles of forced degradation studies as outlined in ICH guidelines. This information is intended to guide researchers in designing and executing robust stability studies.

Predicted Stability Profile

Based on the chemistry of its core functional groups—a 2-aminothiophene ring substituted with an acetyl and a tert-butyl group—this compound is predicted to have moderate stability. The primary areas of potential instability are the amino group and the acetyl group, which are susceptible to oxidative and hydrolytic degradation, respectively. The thiophene ring itself, while generally aromatic and stable, can be prone to oxidation under certain conditions.

General literature suggests that 3-acetyl-2-aminothiophenes are moderately stable at room temperature, indicating that the target molecule may also exhibit limited long-term stability under ambient conditions[1]. The presence of an amino group on the thiophene ring can increase its susceptibility to oxidation and polymerization, a known instability pathway for aminothiophenes.

Potential Degradation Pathways

Forced degradation studies are essential to identify the potential degradation products and pathways for a new chemical entity. The following sections outline the predicted degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway to investigate for compounds containing ester or amide functionalities. For this compound, the acetyl group is the most likely site for hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the acetyl group, yielding 3-amino-5-tert-butylthiophene-2-carboxylic acid and acetic acid.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion can directly attack the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and ethanol.

Oxidative Degradation

The 2-aminothiophene core is susceptible to oxidation. The primary sites for oxidation are the amino group and the sulfur atom in the thiophene ring.

  • Oxidation of the Amino Group: The amino group can be oxidized to form various products, including nitroso, nitro, and dimeric impurities through radical coupling.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. Ring opening may also occur under harsh oxidative conditions.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. The aromatic thiophene ring and the carbonyl group are potential chromophores that can absorb light energy, leading to the formation of excited states that can undergo various reactions, including photo-oxidation and rearrangement.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. For this compound, thermal stress may lead to the cleavage of the acetyl group, polymerization initiated by the amino group, or decomposition of the thiophene ring.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing results from forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Anticipated)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours60To be determined3-amino-5-tert-butylthiophene-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH2, 4, 8 hoursRoom TempTo be determined3-amino-5-tert-butylthiophene-2-carboxylate
Oxidation 3% H₂O₂24, 48, 72 hoursRoom TempTo be determinedN-oxides, Sulfoxides, Dimers
Photolytic ICH Q1B conditions--To be determinedPhoto-oxidation products, Rearrangement products
Thermal Dry Heat1, 3, 7 days80To be determinedDe-acetylated product, Polymers

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for forced degradation studies and should be adapted based on the observed stability of the compound.[2][3]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

Hydrolytic Degradation Protocol
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw samples at 24, 48, and 72 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw samples at 2, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light.

  • Withdraw samples at 24, 48, and 72 hours.

  • Dilute with mobile phase to the target concentration for HPLC analysis.

Photolytic Degradation Protocol
  • Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure.

Thermal Degradation Protocol
  • Place the solid compound in a thermostatically controlled oven at 80°C.

  • Withdraw samples at 1, 3, and 7 days.

  • Prepare solutions of the stressed solid in the diluent at the target concentration for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). UV detection should be employed, and the wavelength should be selected to provide good sensitivity for both the parent compound and its degradation products.

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for a forced degradation study.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 2-Acetyl-3-amino- 5-tert-butylthiophene Acid_Product 3-amino-5-tert-butyl- thiophene-2-carboxylic acid Parent->Acid_Product H+ / H2O Base_Product 3-amino-5-tert-butyl- thiophene-2-carboxylate Parent->Base_Product OH- Parent_Ox 2-Acetyl-3-amino- 5-tert-butylthiophene N_Oxide N-Oxide/Nitroso/Nitro Parent_Ox->N_Oxide [O] Sulfoxide Thiophene-S-oxide Parent_Ox->Sulfoxide [O] Dimer Dimeric Impurities Parent_Ox->Dimer [O] Sulfone Thiophene-S,S-dioxide Sulfoxide->Sulfone [O]

Caption: Predicted Hydrolytic and Oxidative Degradation Pathways.

G Start Start: Pure Compound Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base) Stress_Conditions->Hydrolysis Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Photolysis Photolysis (ICH Q1B) Stress_Conditions->Photolysis Thermal Thermal (Dry Heat) Stress_Conditions->Thermal Sampling Sample at Timepoints Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis HPLC Analysis Sampling->Analysis Data Characterize Degradants & Determine Pathways Analysis->Data

Caption: Experimental Workflow for Forced Degradation Studies.

References

potential applications of 2-Acetyl-3-amino-5-tert-butylthiophene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This technical guide explores the potential applications of a specific, yet representative, member of this family: 2-Acetyl-3-amino-5-tert-butylthiophene . While direct extensive research on this particular molecule is limited, its structural features suggest significant potential as a building block for novel therapeutics. This document will extrapolate its potential applications based on the well-documented activities of structurally related 2-aminothiophene derivatives, providing a roadmap for future research and development.

Synthesis of the this compound Scaffold

The most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[3]

For the synthesis of this compound, the likely precursors for a Gewald reaction would be pinacolone (3,3-dimethyl-2-butanone) and 3-oxobutanenitrile (acetoacetonitrile), with elemental sulfur and a base such as morpholine or triethylamine.

Proposed Experimental Protocol:

A mixture of pinacolone (1.0 eq), 3-oxobutanenitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 0.2 eq) in a solvent such as ethanol or dimethylformamide would be stirred at room temperature or gently heated. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water or a non-polar solvent. The crude product would then be purified by recrystallization or column chromatography to yield this compound.

Below is a conceptual workflow for the synthesis and subsequent derivatization of the core scaffold.

G cluster_synthesis Gewald Synthesis cluster_derivatization Potential Derivatization cluster_applications Therapeutic Leads Ketone Pinacolone Core This compound Ketone->Core Nitrile 3-Oxobutanenitrile Nitrile->Core Sulfur Elemental Sulfur Sulfur->Core Base Base (e.g., Morpholine) Base->Core Amine_Mod N-acylation/ N-alkylation Core->Amine_Mod Position 3 Acetyl_Mod Condensation/ Reduction Core->Acetyl_Mod Position 2 Thiophene_Mod Electrophilic Substitution Core->Thiophene_Mod Position 4 Anticancer Anticancer Agents Amine_Mod->Anticancer Kinase_Inhibitors Kinase Inhibitors Amine_Mod->Kinase_Inhibitors Antibacterial Antibacterial Agents Acetyl_Mod->Antibacterial Antiviral Antiviral Agents Thiophene_Mod->Antiviral

Figure 1: Synthetic and derivatization workflow for this compound.

Potential Medicinal Chemistry Applications

The 2-aminothiophene scaffold is a versatile template for the development of a variety of therapeutic agents. The acetyl, amino, and tert-butyl groups on the core molecule offer multiple points for chemical modification to optimize pharmacological properties.

Anticancer Activity

Numerous 2-aminothiophene derivatives have demonstrated potent antiproliferative and antimitotic activities. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4]

Derivatives of 2-amino-3-aroylthiophenes have shown significant cytotoxicity against various cancer cell lines.[4] The structural similarity suggests that derivatives of this compound could also exhibit such properties.

Compound ClassCancer Cell LinesIC50 (µM)Reference
2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-(thiophen-3'-yl ethynyl) thiopheneL1210, FM3A, Molt/4, CEM, HeLa0.096 - 0.21[4]
2,5-Dichloro-3-acetylthiophene Chalcone DerivativeDU145 (prostate)~5[5]

Table 1: Anticancer Activity of Representative 2-Aminothiophene Derivatives

A plausible signaling pathway impacted by such compounds is the microtubule dynamics pathway, leading to cell cycle arrest and apoptosis.

G cluster_pathway Antimitotic Mechanism Drug 2-Aminothiophene Derivative Tubulin Tubulin Dimers Drug->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis

Figure 2: Potential signaling pathway for antimitotic 2-aminothiophene derivatives.
Antibacterial and Antiviral Activity

The 2-aminothiophene scaffold has been investigated for its antimicrobial properties. Some derivatives have shown promising activity against various bacterial and fungal strains. For instance, certain chalcone derivatives of 2,5-dichloro-3-acetylthiophene have exhibited significant antimycobacterial activity.[5][6]

Compound ClassMicroorganismMIC (µg/mL)Reference
2,5-Dichloro-3-acetylthiophene Chalcone DerivativeM. tuberculosis H37Rv3.12[5][6]
2,5-Dichloro-3-acetylthiophene Chalcone DerivativeAspergillus niger, Candida tropicalis≤ 8.0[5][6]

Table 2: Antimicrobial Activity of Representative 2-Aminothiophene Derivatives

Anti-inflammatory and Analgesic Activity

Certain 2-aminothiophene derivatives have been reported to possess anti-inflammatory and analgesic properties. Quantitative structure-activity relationship (QSAR) studies on 2-amino-3-ethoxycarbonyl thiophene derivatives have indicated that lipophilicity is a key determinant of their anti-inflammatory and analgesic effects. The presence of the tert-butyl group in this compound, a lipophilic moiety, suggests that this scaffold could be a promising starting point for developing novel anti-inflammatory and analgesic agents.

Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis via the Gewald reaction and the presence of multiple functional groups for derivatization make it an attractive starting point for drug discovery campaigns. Future research should focus on:

  • Synthesis and Characterization: The definitive synthesis and full characterization of this compound.

  • Library Synthesis: The creation of a diverse library of derivatives by modifying the acetyl and amino groups, as well as the thiophene ring.

  • Biological Screening: Comprehensive screening of the parent compound and its derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and inflammatory pathway components.

  • QSAR and Molecular Modeling: To guide the rational design of more potent and selective analogs.

References

Conformational Landscape of 2-Acetyl-3-amino-5-tert-butylthiophene: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the conformational properties of 2-Acetyl-3-amino-5-tert-butylthiophene, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental studies on the conformational analysis of this specific molecule are not publicly available, this document synthesizes data from structurally similar compounds and outlines a robust theoretical and experimental framework for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Conformation

The three-dimensional structure of a molecule is paramount to its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is a critical component of rational drug design. For this compound, understanding the preferred orientation of its acetyl, amino, and tert-butyl substituents is key to predicting its interaction with biological targets and optimizing its pharmacokinetic and pharmacodynamic properties.

The primary conformational flexibility in this compound arises from rotation around the C2-C(acetyl) and C3-N(amino) single bonds. However, as established in studies of analogous 2-amino-3-aroyl thiophenes, a strong intramolecular hydrogen bond between the amino group (N-H) and the acetyl oxygen (O=C) is expected.[1] This interaction significantly restricts free rotation, leading to a predominantly planar six-membered ring fused, in essence, to the thiophene ring.

Predicted Conformational Preferences

Based on extensive studies of similar 2-amino-3-acylthiophenes, the most stable conformation of this compound is predicted to be one where the acetyl and amino groups are oriented to form an intramolecular hydrogen bond.[1] This creates a pseudo-ring system that is nearly coplanar with the thiophene ring.

The orientation of the acetyl group relative to the thiophene sulfur atom can exist in two primary forms: syn (acetyl oxygen pointing towards the sulfur) and anti (acetyl oxygen pointing away from the sulfur). For 2-acetyl-4-methylthiophene, both conformers have been observed, with specific rotational barriers determined for the acetyl methyl group.[2] In the case of this compound, the formation of the intramolecular hydrogen bond will lock the acetyl group into an anti-like orientation with respect to the C2-C3 bond of the thiophene ring.

The bulky tert-butyl group at the C5 position is expected to have a minimal direct impact on the conformation of the acetyl and amino groups, but it will significantly influence the molecule's overall steric profile and its potential binding interactions.

G Predicted Stable Conformer of this compound cluster_molecule S S C1 C S->C1 C2 C C1->C2 C3 C C2->C3 C_acetyl C=O C2->C_acetyl C4 C-tBu C3->C4 N_amino NH2 C3->N_amino C4->S CH3_acetyl CH3 C_acetyl->CH3_acetyl N_amino->C_acetyl Intramolecular H-Bond

Predicted intramolecular hydrogen bonding.

Quantitative Structural Data (Based on Analogs)

The following tables summarize key quantitative data derived from crystallographic and spectroscopic studies of structurally related thiophene derivatives. These values provide a baseline for the expected geometry of this compound.

Table 1: Typical Bond Lengths in Substituted Thiophene Rings

BondTypical Length (Å)Reference Source Analogs
S-C1.71 - 1.73(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
C=C1.36 - 1.38(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
C-C1.42 - 1.44(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
C2-C(acetyl)1.45 - 1.472-acetyl-4-methylthiophene
C3-N(amino)1.33 - 1.35(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
C=O1.23 - 1.25(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone

Data synthesized from related crystal structures.[1][2]

Table 2: Typical Bond Angles in Substituted Thiophene Rings

AngleTypical Value (°)Reference Source Analogs
C-S-C92 - 93(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
S-C=C111 - 112(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
C-C=C112 - 113(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
S-C-C(acetyl)120 - 1222-acetyl-4-methylthiophene
C-C-N(amino)123 - 125(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
N-H...O (H-bond)~140 - 150(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone

Data synthesized from related crystal structures.[1][2]

Table 3: Rotational Barriers of Acetyl Group in an Analogous Thiophene

ConformerAcetyl Methyl Torsional Barrier (cm⁻¹)Ring Methyl Torsional Barrier (cm⁻¹)
syn324.92210.72
anti281.20212.98

Data for 2-acetyl-4-methylthiophene from microwave spectroscopy.[2]

Experimental and Computational Workflow

A thorough conformational analysis of this compound would involve a combination of experimental and computational techniques.

G Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis & Purification XRay X-Ray Crystallography (Solid State Conformation) Synthesis->XRay NMR NMR Spectroscopy (Solution Conformation) Synthesis->NMR Data Integrated Conformational Model XRay->Data NOESY NOESY/ROESY (Through-Space Correlations) NMR->NOESY NOESY->Data DFT DFT Calculations (Geometry Optimization) PES Potential Energy Scan (Rotational Barriers) DFT->PES MD Molecular Dynamics (Conformational Sampling) DFT->MD PES->Data MD->Data

Proposed experimental and computational workflow.
Experimental Protocols

Synthesis and Purification:

  • The synthesis of this compound would likely follow a modified Gewald reaction, a common method for preparing substituted 2-aminothiophenes.[3]

  • Reactants would include a suitable β-keto-nitrile, a ketone with an α-methylene group (pivaloylacetonitrile), elemental sulfur, and an amine as a catalyst.

  • The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain single crystals suitable for X-ray diffraction.

X-Ray Crystallography:

  • A suitable single crystal of the compound is mounted on a goniometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This will yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's conformation in the solid state.

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a high-field NMR spectrometer.

  • Assignments of proton and carbon signals are confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed.[4] These experiments detect through-space correlations between protons that are close to each other (< 5 Å), which is crucial for determining the relative orientation of the substituents in solution.[5][6] A strong NOE between an amino proton and the acetyl methyl protons would confirm the predicted intramolecular hydrogen bond.

Computational Protocols

Density Functional Theory (DFT) Calculations:

  • The initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/6-311+G(d,p) for better handling of dispersion interactions).[7][8]

  • Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

Potential Energy Surface (PES) Scan:

  • To investigate the rotational barrier of the acetyl group (in the absence of the hydrogen bond, for theoretical comparison) and the tert-butyl group, a relaxed PES scan is performed.

  • The dihedral angle of interest (e.g., S-C2-C(acetyl)-O) is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized.

  • The resulting energy profile reveals the low-energy conformers and the energy barriers between them.

G Computational Conformational Analysis Logic Start Initial 2D Structure Build3D Generate 3D Structure Start->Build3D PreOpt Pre-optimization (Molecular Mechanics) Build3D->PreOpt DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) PreOpt->DFT_Opt Freq Frequency Calculation DFT_Opt->Freq CheckFreq Imaginary Frequencies? Freq->CheckFreq CheckFreq->DFT_Opt Yes PES_Scan Potential Energy Surface Scan (Key Dihedrals) CheckFreq->PES_Scan No IdentifyMinima Identify Stable Conformers PES_Scan->IdentifyMinima FinalOpt Re-optimize Conformers (Higher Level Theory) IdentifyMinima->FinalOpt Boltzmann Boltzmann Averaging (Population Analysis) FinalOpt->Boltzmann End Final Conformational Model Boltzmann->End

Logic flow for computational analysis.

Conclusion

The conformational analysis of this compound is anchored by the predicted formation of a strong intramolecular N-H···O=C hydrogen bond. This interaction imparts significant planarity to the molecule's core structure, a feature that should be a primary consideration in any structure-activity relationship (SAR) studies. While the tert-butyl group adds steric bulk, the key conformational features are dictated by the interplay between the acetyl and amino substituents. The experimental and computational workflows outlined in this guide provide a clear and robust pathway for the definitive characterization of this and related thiophene derivatives, paving the way for their rational development as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Gewald Synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Gewald synthesis for the preparation of 2-Acetyl-3-amino-5-tert-butylthiophene, a polysubstituted aminothiophene derivative. Substituted 2-aminothiophenes are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds. The Gewald reaction, a multicomponent condensation, offers a versatile and efficient route to this class of heterocyles.

Introduction

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3] This method is widely favored for its operational simplicity and the accessibility of starting materials. The resulting 2-aminothiophene core is a privileged structure found in numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. The target molecule, this compound, incorporates a bulky tert-butyl group, which can influence its physicochemical properties and biological activity. The synthesis of this specific compound proceeds via the reaction of pinacolone, 3-oxobutanenitrile (cyanoacetone), and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald synthesis of this compound is initiated by a Knoevenagel condensation between the ketone (pinacolone) and the active methylene nitrile (3-oxobutanenitrile), catalyzed by a base.[4] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.

Gewald_Mechanism R1 Pinacolone S1 Knoevenagel Condensation R1->S1 R2 3-Oxobutanenitrile R2->S1 R3 Sulfur (S8) S2 Sulfur Addition R3->S2 Cat Base (e.g., Morpholine) Cat->S1 I1 Knoevenagel Adduct I2 α,β-Unsaturated Nitrile I1->I2 I2->S2 I3 Thiolate Intermediate S3 Cyclization & Tautomerization I3->S3 I4 Cyclized Intermediate P This compound I4->P S1->I1 H2O S2->I3 S3->I4

Caption: Proposed reaction mechanism for the Gewald synthesis of this compound.

Quantitative Data

ProductStarting MaterialsCatalyst/SolventReaction Time (h)Yield (%)Reference
This compoundPinacolone, 3-Oxobutanenitrile, SulfurMorpholine / Ethanol4-640-60 (Estimated)Adapted Protocol
Various 4-aryl-substituted 2-aminothiophenesAryl ketones, Activated nitriles, SulfurMorpholine36-4025-70[5]
Various 2-aminothiophenesKetones, Activated nitriles, SulfurBasic ionic liquid235-92[6]

Experimental Protocol

This protocol is adapted from established procedures for the Gewald synthesis of related 3-acetyl-2-aminothiophenes.

Materials:

  • Pinacolone (tert-butyl methyl ketone)

  • 3-Oxobutanenitrile (cyanoacetone)

  • Elemental Sulfur (S₈)

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (or another suitable solvent like methanol or DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 eq.), 3-oxobutanenitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (e.g., 50 mL).

  • Addition of Base: To the stirred suspension, add morpholine (1.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (e.g., 200 mL).

  • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Elemental sulfur is flammable. Avoid open flames.

  • Morpholine is a corrosive and flammable liquid. Handle with care.

  • 3-Oxobutanenitrile is toxic and should be handled with caution.

Logical Workflow for Synthesis and Purification

Workflow A 1. Combine Reactants: Pinacolone, 3-Oxobutanenitrile, Sulfur in Ethanol B 2. Add Morpholine (catalyst) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Reaction Workup: - Quench with water - Acidify with HCl C->D E 5. Extraction with Ethyl Acetate D->E F 6. Drying and Solvent Removal E->F G 7. Purification: Column Chromatography or Recrystallization F->G H Pure this compound G->H

References

Application Notes and Protocols: Synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene, a polysubstituted aminothiophene derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science. The synthesis is achieved through the Gewald multicomponent reaction, a reliable and efficient one-pot method for the formation of 2-aminothiophenes.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds that are prominent scaffolds in a variety of biologically active molecules and functional materials. The Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base, provides a straightforward and atom-economical route to these structures.[1][2][3] This protocol details the synthesis of this compound, identified by CAS number 175137-06-1.[4]

Reaction Scheme

The synthesis of this compound proceeds via the Gewald reaction as depicted below:

Figure 1: General scheme for the Gewald synthesis of this compound.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Pinacolone Pinacolone Gewald Gewald Reaction Pinacolone->Gewald Cyanoacetone 3-Oxobutanenitrile (Cyanoacetone) Cyanoacetone->Gewald Sulfur Sulfur (S₈) Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Product This compound Gewald->Product

Caption: Reaction workflow for the synthesis.

Experimental Protocol

This protocol is based on the general principles of the Gewald reaction and may require optimization for specific laboratory conditions.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • 3-Oxobutanenitrile (cyanoacetone)

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (or another suitable solvent like methanol or DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (1.0 equivalent), 3-oxobutanenitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Base Addition: Add a suitable solvent, such as ethanol, to the flask. To this mixture, add a catalytic amount of a base, such as morpholine (approximately 0.1-0.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at a temperature between 40-60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude residue in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to form crystals.

    • Column Chromatography: If the product is an oil or difficult to recrystallize, purify it using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound, this compound.

PropertyValue
CAS Number 175137-06-1
Molecular Formula C₁₀H₁₅NOS
Molecular Weight 197.3 g/mol
Boiling Point 329.4 °C at 760 mmHg
Density 1.099 g/cm³

Logical Relationships in the Gewald Reaction

The Gewald reaction mechanism involves a sequence of key chemical transformations.

G A Ketone (Pinacolone) + α-Cyanoester (3-Oxobutanenitrile) B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D + Sulfur E Thiolated Intermediate D->E F Intramolecular Cyclization E->F G Tautomerization F->G H This compound G->H

Caption: Key steps of the Gewald reaction mechanism.

Safety Precautions

  • This protocol should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 3-Oxobutanenitrile is unstable and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Gewald reaction provides an effective pathway for the synthesis of this compound. The protocol outlined in this document serves as a comprehensive guide for researchers. Due to the limited availability of public spectroscopic data for the target compound, thorough analytical characterization of the final product is strongly recommended to confirm its identity and purity.

References

Alternative Synthetic Routes to 2-Acetyl-3-amino-5-tert-butylthiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthetic routes to 2-Acetyl-3-amino-5-tert-butylthiophene, a substituted aminothiophene of interest in medicinal chemistry and drug development. The protocols outlined below offer variations from the traditional one-pot Gewald synthesis, providing flexibility in starting materials and reaction conditions.

Introduction

Substituted 2-aminothiophenes are valuable scaffolds in the synthesis of various biologically active compounds. The target molecule, this compound, possesses key functional groups that make it an attractive building block for further chemical elaboration. While the Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, alternative methodologies can offer advantages in terms of substrate scope, regioselectivity, and avoidance of certain reagents.[1] This document details two primary alternative approaches: a modified Gewald synthesis employing a two-step procedure and a multi-step synthesis involving the initial formation of a 2-aminothiophene intermediate followed by acylation.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Modified Gewald Synthesis (Two-Step)Route 2: Multi-Step Synthesis with Final Acylation
Starting Materials Pinacolone, Malononitrile, Elemental Sulfur2-Amino-5-tert-butylthiophene, Acetyl Chloride
Key Intermediates 2-Cyano-4,4-dimethylpent-2-enethioamide2-Amino-5-tert-butylthiophene
Overall Yield Moderate to HighVariable, dependent on acylation efficiency
Reaction Steps 22 (from 2-amino-5-tert-butylthiophene)
Key Advantages Isolation of intermediate may improve final product purity.Allows for late-stage introduction of the acetyl group.
Key Challenges Handling of potentially unstable thioamide intermediate.Potential for N-acylation vs. C-acylation.

Experimental Protocols

Route 1: Modified Gewald Synthesis (Two-Step)

This route separates the Knoevenagel condensation and the subsequent cyclization into two distinct steps. This can sometimes lead to higher purity of the final product by allowing for the purification of the intermediate.[2]

Step 1: Synthesis of 2-Cyano-4,4-dimethylpent-2-enethioamide

  • Materials: Pinacolone (3,3-dimethyl-2-butanone), malononitrile, elemental sulfur, a suitable base (e.g., triethylamine or piperidine), and a solvent (e.g., ethanol or methanol).

  • Protocol:

    • To a solution of pinacolone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of triethylamine.

    • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed, indicating the formation of the Knoevenagel condensation product.

    • To this mixture, add elemental sulfur (1.1 equivalents).

    • Heat the reaction mixture to a gentle reflux (around 50-60 °C).

    • Continue to monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature. The intermediate thioamide may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Step 2: Cyclization to this compound

  • Materials: 2-Cyano-4,4-dimethylpent-2-enethioamide, a suitable base (e.g., sodium ethoxide), and a solvent (e.g., ethanol).

  • Protocol:

    • Dissolve the 2-Cyano-4,4-dimethylpent-2-enethioamide intermediate (1 equivalent) in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC. The cyclization is generally complete within 1-3 hours.

    • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

    • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Route 2: Multi-Step Synthesis with Final Acylation

This alternative approach involves the synthesis of the core 2-amino-5-tert-butylthiophene ring system first, followed by the introduction of the acetyl group at the 2-position. This can be advantageous for creating a library of analogs with different acyl groups.

Step 1: Synthesis of 2-Amino-5-tert-butylthiophene

  • Materials: A suitable starting material for a named thiophene synthesis (e.g., for a Fiesselmann synthesis, an appropriate β-ketoester and thioglycolic acid derivative).[3] Given the commercial availability of 2-Amino-5-(tert-butyl)thiophene, this protocol will start from this intermediate.[4][5]

Step 2: Friedel-Crafts Acylation of 2-Amino-5-tert-butylthiophene

  • Materials: 2-Amino-5-tert-butylthiophene, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

  • Protocol:

    • To a cooled (0 °C) suspension of aluminum chloride (1.1 equivalents) in dry dichloromethane, add acetyl chloride (1.1 equivalents) dropwise with stirring.

    • To this mixture, add a solution of 2-Amino-5-tert-butylthiophene (1 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate this compound. It is important to note that N-acylation is a potential side reaction. Reaction conditions may need to be optimized to favor C-acylation.

Visualizations

Modified_Gewald_Synthesis cluster_0 Step 1: Knoevenagel & Thionation cluster_1 Step 2: Cyclization Pinacolone Pinacolone Thioamide 2-Cyano-4,4-dimethylpent-2-enethioamide Pinacolone->Thioamide Malononitrile Malononitrile Malononitrile->Thioamide Sulfur Sulfur Sulfur->Thioamide Thioamide_ref Thioamide Intermediate FinalProduct This compound Thioamide_ref->FinalProduct Base

Caption: Workflow for the Modified Gewald Synthesis.

Multi_Step_Synthesis cluster_0 Step 1: Thiophene Formation cluster_1 Step 2: Acylation StartingMaterials Appropriate Starting Materials (e.g., for Fiesselmann Synthesis) Aminothiophene 2-Amino-5-tert-butylthiophene StartingMaterials->Aminothiophene Thiophene Synthesis Aminothiophene_ref 2-Amino-5-tert-butylthiophene FinalProduct This compound Aminothiophene_ref->FinalProduct Lewis Acid AcetylChloride Acetyl Chloride AcetylChloride->FinalProduct

Caption: Workflow for the Multi-Step Synthesis via Acylation.

References

Application Notes and Protocols for Reactions Involving the Acetyl Group of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetyl-3-amino-5-tert-butylthiophene is a substituted aminothiophene derivative, a class of compounds recognized for their utility as synthetic intermediates and for their diverse pharmacological properties.[1][2] The 2-aminothiophene scaffold is a structural motif found in various therapeutic agents, including anti-inflammatory drugs and allosteric modulators of the A1 adenosine receptor.[2][3][4] This document provides detailed application notes and experimental protocols focusing on the chemical reactivity of the acetyl group at the C2 position. This functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives for applications in medicinal chemistry and materials science.

Application Notes: Reactivity of the Acetyl Group

The acetyl group of this compound offers several avenues for chemical modification. The primary modes of reactivity include reactions at the carbonyl carbon and reactions involving the α-carbon protons.

Condensation Reactions

The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in condensation reactions with carbonyl compounds. This is a common strategy for carbon-carbon bond formation.[5]

  • Knoevenagel Condensation: Reaction with activated carbonyl compounds, such as malononitrile, in the presence of a base can lead to the formation of α,β-unsaturated products. This reaction is widely used for synthesizing substituted thiophenes.[6]

  • Claisen-Schmidt (Aldol) Condensation: Reaction with aromatic or aliphatic aldehydes under basic or acidic conditions yields chalcone-like α,β-unsaturated ketones. These structures are valuable scaffolds in drug discovery.

Reduction of the Carbonyl Group

The carbonyl of the acetyl group can be selectively reduced to either a hydroxyl group (secondary alcohol) or fully reduced to a methylene group.

  • Reduction to a Secondary Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently reduce the ketone to a secondary alcohol, 1-(3-amino-5-tert-butylthiophen-2-yl)ethanol. This introduces a chiral center and a hydroxyl group for further functionalization.[7]

  • Complete Reduction (Deoxygenation): The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction can convert the acetyl group into an ethyl group, yielding 3-amino-5-tert-butyl-2-ethylthiophene.

Substitution at the α-Carbon

The α-carbon of the acetyl group can be functionalized, most commonly via halogenation, creating a reactive electrophilic site for subsequent nucleophilic substitution reactions.

  • α-Halogenation: The acetyl group can be brominated at the α-position using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to yield 2-(2-bromoacetyl)-3-amino-5-tert-butylthiophene. This bromoacetyl derivative is a potent alkylating agent, useful for synthesizing various heterocyclic systems by reacting with nucleophiles like thiourea, amines, or mercaptans.[8]

Reaction Pathways and Workflows

Below are graphical representations of the key reaction types involving the acetyl group.

Condensation_Workflow start 2-Acetyl-3-amino- 5-tert-butylthiophene product α,β-Unsaturated Ketone (Chalcone-like derivative) start->product Claisen-Schmidt Condensation reagent Aldehyde (R-CHO) + Base reagent->start

Caption: Claisen-Schmidt condensation workflow.

Reduction_Workflow start 2-Acetyl-3-amino- 5-tert-butylthiophene product1 Secondary Alcohol (1-(3-amino-5-tert-butylthiophen-2-yl)ethanol) start->product1 Carbonyl Reduction product2 Ethyl Derivative (3-amino-5-tert-butyl-2-ethylthiophene) start->product2 Deoxygenation reagent1 NaBH₄ or LiAlH₄ reagent1->start reagent2 H₂NNH₂ / KOH (Wolff-Kishner) reagent2->start

Caption: Reduction pathways for the acetyl group.

Halogenation_Workflow start 2-Acetyl-3-amino- 5-tert-butylthiophene product α-Bromoacetyl Derivative start->product α-Halogenation reagent NBS or Br₂ + Acid catalyst reagent->start final_product Substituted Heterocycles (e.g., Thiazoles, Imidazoles) product->final_product Nucleophilic Substitution

Caption: α-Halogenation and subsequent derivatization.

Experimental Protocols

The following protocols are representative methodologies based on standard organic chemistry transformations applied to analogous acetyl-substituted heterocycles.[6][7][8] Researchers should optimize conditions for the specific substrate.

Protocol 1: Claisen-Schmidt Condensation with an Aromatic Aldehyde

Objective: To synthesize an α,β-unsaturated ketone derivative.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol (15 mL per mmol of thiophene) in a round-bottom flask.

  • Prepare a 10% aqueous solution of NaOH. Add the NaOH solution dropwise to the stirred mixture at room temperature until the pH is between 9-11.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water (50 mL).

  • Acidify the mixture with dilute HCl to pH ~6-7.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallize from ethanol if further purification is needed.

ParameterValueReference
Reactants Thiophene, Aldehyde[6]
Base NaOH or KOH[6]
Solvent Ethanol[6]
Temperature Room Temperature[6]
Typical Yield 70-90% (analogous systems)[9]
Protocol 2: Reduction to a Secondary Alcohol using Sodium Borohydride

Objective: To reduce the acetyl group to a secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (20 mL per mmol) in a flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water.

  • Add saturated NH₄Cl solution to neutralize any remaining NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterValueReference
Reactant Thiophene[7]
Reducing Agent NaBH₄[7]
Solvent Methanol or Ethanol[7]
Temperature 0 °C to Room Temperature[7]
Typical Yield >90% (general ketone reduction)[7]
Protocol 3: α-Bromination of the Acetyl Group

Objective: To synthesize the 2-(2-bromoacetyl) derivative for further functionalization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask, condenser, and light source

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq) and N-Bromosuccinimide (1.1 eq) in CCl₄ or DCM (20 mL per mmol).

  • Add a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux (a 100W lamp can be used to facilitate initiation) and maintain for 2-4 hours.

  • Monitor the reaction by TLC. The formation of succinimide (which floats) is an indicator of reaction progress.

  • After completion, cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, then with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The resulting crude α-bromoacetyl derivative is often used directly in the next step without further purification due to its lachrymatory nature and reactivity. If needed, recrystallization from a suitable solvent like hexane can be attempted.

ParameterValueReference
Reactant Thiophene[8]
Brominating Agent N-Bromosuccinimide (NBS)[8]
Solvent CCl₄ or DCM[8]
Condition Reflux with initiator[8]
Typical Yield 75-95% (analogous systems)[8]

References

using 2-Acetyl-3-amino-5-tert-butylthiophene to synthesize thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They are considered bioisosteres of purines, the fundamental components of DNA and RNA, which allows them to interact with a wide range of biological targets.[1] This structural similarity has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, many compounds featuring this scaffold have been identified as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[2][3][4]

This document provides detailed protocols for the synthesis of a substituted thieno[2,3-d]pyrimidine, specifically 5-tert-butyl-4-methylthieno[2,3-d]pyrimidine, using 2-Acetyl-3-amino-5-tert-butylthiophene as the key intermediate. The synthetic strategy involves a two-step process: the initial formation of the substituted 2-aminothiophene via the Gewald reaction, followed by the cyclization to construct the fused pyrimidine ring.

Synthetic Workflow

The overall synthetic strategy is a two-stage process. The first stage is the synthesis of the key intermediate, this compound, through a multi-component Gewald reaction. The second stage involves the cyclization of this intermediate with formamide to yield the final thieno[2,3-d]pyrimidine product.

G cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Pyrimidine Ring Formation A Pivalaldehyde (tert-Butyl methyl ketone) E This compound A->E B Cyanoacetamide B->E C Elemental Sulfur C->E D Base (e.g., Morpholine) in Solvent (e.g., Ethanol) D->E H 5-tert-butyl-4-methylthieno[2,3-d]pyrimidine E->H F Formamide F->H G Heat G->H

Caption: Synthetic workflow for 5-tert-butyl-4-methylthieno[2,3-d]pyrimidine.

Experimental Protocols

Stage 1: Synthesis of this compound

This protocol is adapted from the general principles of the Gewald reaction for the synthesis of 2-aminothiophenes.[5][6][7][8][9]

Materials:

  • Pivalaldehyde (tert-Butyl methyl ketone)

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalaldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Stage 2: Synthesis of 5-tert-butyl-4-methylthieno[2,3-d]pyrimidine

This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system using formamide.[10][11][12]

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware for heating

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide (at least 10 equivalents).

  • Heat the mixture to a high temperature (typically 180-200 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of related thieno[2,3-d]pyrimidines from 2-aminothiophene precursors. The yields and reaction times can vary depending on the specific substrates and reaction conditions.

Starting MaterialCyclizing AgentProductReaction Time (h)Yield (%)Reference
2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiopheneFormamideSubstituted thieno[2,3-d]pyrimidin-4(3H)-one1.592[12]
2-Amino-3-cyanothiophene derivativesFormamide4-Aminothieno[2,3-d]pyrimidine derivativesReflux83[10]
2-Aminothiophene-3-carbonitrileFormamideThieno[2,3-d]pyrimidin-4-amine2-

Application in Drug Discovery: Targeting the PI3K/AKT/mTOR Signaling Pathway

Thieno[2,3-d]pyrimidines have emerged as a promising scaffold for the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[2][3][4][13][14] This pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[15][16][17][18][19] Dysregulation and overactivation of the PI3K/AKT/mTOR pathway are frequently observed in various human cancers, making it a prime target for therapeutic intervention.

The PI3K enzyme phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. Thieno[2,3-d]pyrimidine-based inhibitors can effectively block the activity of PI3K, thereby interrupting this signaling cascade and inducing anti-cancer effects.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thieno[2,3-d]pyrimidines.

References

Application Notes and Protocols for Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the microwave-assisted Gewald synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry. This powerful technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2] The 2-aminothiophene core is a "privileged structure" found in numerous compounds with a wide range of biological activities, making its efficient synthesis a key focus in drug discovery.[3][4][5]

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 2-aminothiophenes is achieved through the Gewald three-component reaction. This versatile one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[6][7] Microwave irradiation significantly accelerates this reaction sequence.[6][8]

The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, forming an α,β-unsaturated nitrile intermediate.[6][8] This is followed by the addition of sulfur and subsequent cyclization to afford the final 2-aminothiophene product.[6]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a powerful and novel technology that has been shown to greatly increase reaction rates and reduce the formation of by-products.[7] This method offers a simple, quick, and environmentally friendly approach for the synthesis of substituted-2-aminothiophene derivatives.[3][9] In many cases, reactions that take hours under conventional heating can be completed in minutes with microwave irradiation, often with higher yields.[10]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophenes, highlighting the impact of different substrates, bases, and solvents on reaction outcomes.

Table 1: Optimization of Reaction Conditions for the Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate [7]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K2CO3DMF503063
2Cs2CO3DMF503075
3NaOHDMF503058
4Et3NDMF503081
5DIEADMF503085
6DBUDMF503088
7PiperidineDMF503090
8Pyrrolidine DMF 50 30 92
9KOtBuDMF503072
10NaOtBuDMF503069
11PyrrolidineDMSO503085
12PyrrolidineEtOH503078
13Pyrrolidinei-PrOH503071
14PyrrolidineTHF503065
15PyrrolidineDioxane503062
16PyrrolidineDCM503045
17PyrrolidineNMP503089
18PyrrolidineToluene503055
19PyrrolidineMeCN503076
20PyrrolidineDMF253092
21PyrrolidineDMF753094
22PyrrolidineDMF1003088
23PyrrolidineDMF50 (Conventional Heating)3047

Reaction of butyraldehyde, methyl cyanoacetate, and sulfur.

Table 2: Synthesis of Various 2-Aminothiophene Derivatives via Microwave-Assisted Gewald Reaction [7]

ProductR1R2R3Yield (%)
3aEtHOMe95
3bn-PrHOMe94
3cn-BuHOMe92
3dPhHOMe85
3e4-Me-PhHOMe88
3f4-F-PhHOMe82
3g4-Cl-PhHOMe81
3h4-Br-PhHOMe80
3i2-Cl-PhHOMe78
3j2-NaphthylHOMe83
3kMeMeOMe91
3lEtMeOMe90
3m-(CH2)4-OMe89
4aEtHCN93
4bn-PrHCN91
4cn-BuHCN90
4dPhHCN88
4e4-Me-PhHCN89
4f4-F-PhHCN85
4g4-Cl-PhHCN84
4h4-Br-PhHCN82
4i2-Cl-PhHCN80
4j2-NaphthylHCN86
4kMeMeCN92
4lEtMeCN91
4m-(CH2)4-CN90
4n-(CH2)5-CN88
4o-(CH2)2-O-(CH2)2-CN85
4p4-NO2-PhHOEt57
4q2-Br-PhHOEt62
4r---71

Reaction conditions: Aldehyde/Ketone (1 mmol), Active Methylene Nitrile (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), Microwave, 50°C, 30 min.[7]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives [7]

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol).

  • Add dimethylformamide (DMF, 3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 50°C for 30 minutes with the absorbance set to "very high".

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the combined organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate [3]

  • In a 250 mL round-bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).

  • Add ethanol (15 mL) to the mixture.

  • Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture by dissolving it in a 2:1 ratio of ethanol to methanol. A dark brown amorphous precipitate will form.

  • Filter the precipitate and allow it to dry to obtain the product.

Visualizations

Reaction Mechanism

Gewald_Mechanism Proposed Mechanism of the Gewald Reaction ketone Ketone/Aldehyde (1) intermediate1 Knoevenagel Adduct (3) ketone->intermediate1 + Nitrile, Base - H2O nitrile α-Cyanoester (2) nitrile->intermediate1 sulfur Sulfur (S8) intermediate2 Thiolate Intermediate (4) sulfur->intermediate2 base Base intermediate1->intermediate2 + Sulfur intermediate3 Cyclized Intermediate (5) intermediate2->intermediate3 Cyclization product 2-Aminothiophene (6) intermediate3->product Tautomerization

Caption: Proposed mechanism of the Gewald reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start 1. Mix Reactants (Ketone/Aldehyde, Nitrile, Sulfur, Base, Solvent) microwave 2. Microwave Irradiation (Set Temperature and Time) start->microwave cooling 3. Cooling to Room Temperature microwave->cooling workup 4. Reaction Work-up (Extraction and Washing) cooling->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow.

References

Application Notes and Protocols for the Catalytic Synthesis of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and dyes. Their synthesis has been a subject of extensive research, leading to the development of various catalytic methods that offer improved yields, milder reaction conditions, and greater substrate scope compared to classical approaches. This document provides detailed application notes and protocols for key catalytic methods in the synthesis of these valuable compounds.

Organocatalytic Gewald Three-Component Reaction

The Gewald reaction is a classic and versatile method for synthesizing 2-aminothiophenes.[1][2][3] The use of organocatalysts, such as L-proline, has emerged as a green and efficient alternative, promoting the reaction under mild conditions.[4] This approach is attractive due to the low cost, availability, and low toxicity of the catalyst.[4]

Logical Relationship: Organocatalytic Gewald Reaction

Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel ActiveMethylene Active Methylene Nitril ActiveMethylene->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition Sulfur->SulfurAddition Catalyst L-Proline Catalyst->Knoevenagel Intermediate1 α,β-unsaturated nitrile Knoevenagel->Intermediate1 Intermediate1->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Workflow of the L-proline catalyzed Gewald reaction.

Experimental Protocol: L-Proline Catalyzed Synthesis

This protocol is adapted from the work of Wang et al.[4]

Materials:

  • Appropriate ketone or aldehyde (1.0 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)

  • Elemental sulfur (1.2 mmol)

  • L-proline (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (3.0 mL)

  • Ethyl acetate and hexane for purification

Procedure:

  • To a 25 mL round-bottom flask, add the ketone/aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).

  • Add DMF (3.0 mL) to the flask.

  • Stir the mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of ice-water and stir for 15 minutes.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Presentation: L-Proline Catalyzed Gewald Reaction
EntryKetone/AldehydeActive Methylene NitrileProductYield (%)
1CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile84
2CyclopentanoneMalononitrile2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile82
3AcetophenoneMalononitrile2-Amino-4-phenyl-5-methylthiophene-3-carbonitrile78
4PropiophenoneMalononitrile2-Amino-4-phenyl-5-ethylthiophene-3-carbonitrile75
5CyclohexanoneEthyl CyanoacetateEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate76
6AcetoneMalononitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile71

Data adapted from Wang et al., Synlett, 2010.[4]

Copper-Catalyzed Synthesis from Thioamides and Alkynes

Copper catalysis provides a direct route to polysubstituted 2-aminothiophenes through the addition and oxidative cyclization of thioamides and alkynes.[5] This method is advantageous for its regioselectivity and the use of readily available starting materials.[5][6]

Catalytic Cycle: Copper-Catalyzed Synthesis

CuII Cu(II) Intermediate1 Cu-Thioamide Complex CuII->Intermediate1 Thioamide Thioamide Thioamide->Intermediate1 Alkyne Alkyne Intermediate2 Vinyl-Cu Intermediate Alkyne->Intermediate2 Intermediate1->Intermediate2 Coordination Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Nucleophilic Attack Product 2-Aminothiophene Intermediate3->Product Oxidative Elimination Oxidant Air (O2) Oxidant->CuII Reoxidation

Caption: Proposed catalytic cycle for Cu(II)-catalyzed synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is based on the work of Ge et al.[5][6]

Materials:

  • Thioamide (0.5 mmol)

  • Alkyne (e.g., ethyl phenylpropiolate) (0.6 mmol)

  • Copper(II) acetate (Cu(OAc)2) (0.05 mmol, 10 mol%)

  • Dimethylacetamide (DMA) (2.0 mL)

  • Ethyl acetate and petroleum ether for purification

Procedure:

  • In an oven-dried Schlenk tube, combine the thioamide (0.5 mmol), alkyne (0.6 mmol), and copper(II) acetate (0.05 mmol).

  • Evacuate and backfill the tube with air.

  • Add dimethylacetamide (DMA) (2.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminothiophene.

Data Presentation: Copper-Catalyzed Synthesis
EntryThioamide (R1)Alkyne (R2, R3)ProductYield (%)
1PhenylPhenyl, COOEtEthyl 2-amino-4,5-diphenylthiophene-3-carboxylate91
24-MethylphenylPhenyl, COOEtEthyl 2-amino-4-(p-tolyl)-5-phenylthiophene-3-carboxylate85
34-MethoxyphenylPhenyl, COOEtEthyl 2-amino-4-(4-methoxyphenyl)-5-phenylthiophene-3-carboxylate82
44-ChlorophenylPhenyl, COOEtEthyl 2-amino-4-(4-chlorophenyl)-5-phenylthiophene-3-carboxylate78
5PhenylMethyl, COOEtEthyl 2-amino-4-phenyl-5-methylthiophene-3-carboxylate72
6Thiophen-2-ylPhenyl, COOEtEthyl 2-amino-4-(thiophen-2-yl)-5-phenylthiophene-3-carboxylate65

Data adapted from Ge et al., Org. Biomol. Chem., 2014.[5]

Palladium-Catalyzed Amination of Halothiophenes

For the synthesis of N-substituted 2-aminothiophenes, palladium-catalyzed amination (Buchwald-Hartwig amination) of 2-halothiophenes is a powerful method.[7][8] This approach allows for the introduction of a wide variety of secondary and tertiary amino groups.

Experimental Workflow: Palladium-Catalyzed Amination

Start Start Step1 Combine 2-Halothiophene, Amine, Pd Catalyst, Ligand, and Base Start->Step1 Step2 Add Anhydrous Solvent (e.g., Toluene) Step1->Step2 Step3 Heat under Inert Atmosphere (N2 or Ar) Step2->Step3 Step4 Monitor Reaction by TLC/GC-MS Step3->Step4 Step5 Cool and Quench Reaction Step4->Step5 Step6 Aqueous Workup and Extraction Step5->Step6 Step7 Dry, Concentrate, and Purify Step6->Step7 End N-Substituted 2-Aminothiophene Step7->End

Caption: General workflow for Pd-catalyzed amination.

Experimental Protocol: Palladium-Catalyzed Amination

This protocol is a general procedure based on established Buchwald-Hartwig amination methods.

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol%)

  • Ligand (e.g., BINAP, Xantphos) (0.02-0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 2-bromothiophene (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Palladium-Catalyzed Amination
Entry2-HalothiopheneAmineCatalyst/LigandProductYield (%)
12-BromothiopheneMorpholinePd(OAc)2/BINAP4-(Thiophen-2-yl)morpholine95
22-BromothiopheneDibutylaminePd(OAc)2/BINAPN,N-Dibutylthiophen-2-amine88
32-ChlorothiopheneAnilinePd2(dba)3/XantphosN-Phenylthiophen-2-amine82
42-BromothiopheneIndolePd(OAc)2/BINAP1-(Thiophen-2-yl)-1H-indole75
53-BromothiophenePiperidinePd(OAc)2/BINAP1-(Thiophen-3-yl)piperidine92

Yields are representative for Buchwald-Hartwig aminations of halothiophenes.

These protocols provide a starting point for the synthesis of substituted 2-aminothiophenes. Researchers should optimize conditions for their specific substrates and desired products. Always follow standard laboratory safety procedures when performing these experiments.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-amino-5-tert-butylthiophene is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Aminothiophenes serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules, including antiviral, anti-inflammatory, and anticancer agents. The most convergent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3][4] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][4]

This document provides a detailed protocol for the scale-up synthesis of this compound, leveraging the principles of the Gewald reaction. The protocol is designed to be a starting point for process development and can be optimized for specific laboratory and pilot plant settings.

Synthesis Overview: The Gewald Reaction

The synthesis of this compound proceeds via the Gewald reaction. The reaction mechanism initiates with a Knoevenagel condensation between the ketone (pinacolone) and the active methylene nitrile (cyanoacetone) to form a stable intermediate.[1] Subsequently, elemental sulfur is added, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Starting Materials:

  • Ketone: Pinacolone (to provide the 5-tert-butyl group)

  • Active Methylene Nitrile: Cyanoacetone (to provide the 2-amino and 3-acetyl groups)

  • Sulfur: Elemental Sulfur

  • Base Catalyst: Morpholine or Triethylamine

  • Solvent: Ethanol or Methanol

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a representative laboratory scale-up. Further optimization of reaction parameters may be required for larger-scale production.

1. Reagent Preparation and Setup:

  • In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a solution of sodium hypochlorite to trap hydrogen sulfide), and a dropping funnel.

  • Charge the flask with ethanol (2.5 L), pinacolone (1.0 mol, 100.16 g), cyanoacetone (1.0 mol, 83.09 g), and elemental sulfur (1.0 mol, 32.06 g).

2. Reaction Execution:

  • Begin vigorous stirring of the mixture.

  • Slowly add the base catalyst, morpholine (1.2 mol, 104.55 g), dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition of the base, heat the reaction mixture to a gentle reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., heptane:ethyl acetate, 7:3).

3. Product Isolation and Purification:

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water (10 L) with constant stirring.

  • The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 40-50°C.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

4. Characterization:

  • The purified product should be characterized by standard analytical techniques, including:

    • Melting Point

    • ¹H NMR and ¹³C NMR Spectroscopy

    • Mass Spectrometry (MS)

    • Infrared Spectroscopy (IR)

Data Presentation

Parameter Value Notes
Reactants
Pinacolone1.0 mol
Cyanoacetone1.0 mol
Elemental Sulfur1.0 mol
Morpholine1.2 mol
Ethanol2.5 L
Reaction Conditions
TemperatureReflux (approx. 78-80°C)
Time4-6 hoursMonitor by TLC
Expected Output
Product This compound
Molecular FormulaC₁₀H₁₅NOS
Molecular Weight197.30 g/mol
Theoretical Yield197.30 g
Expected Yield 70-85%Based on similar Gewald reactions
Appearance Yellowish to brown solid

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • The Gewald reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas. The reaction setup must include a scrubber to trap any H₂S evolved.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyanoacetone is toxic and should be handled with care.

  • Pinacolone and ethanol are flammable; avoid open flames and sparks.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Equip 5L Reactor B Charge Reactants: - Ethanol - Pinacolone - Cyanoacetone - Sulfur A->B Setup C Add Morpholine (dropwise) B->C Start Stirring D Heat to Reflux (4-6h) C->D E Monitor by TLC D->E Periodically F Cool to Room Temperature E->F Reaction Complete G Precipitate in Ice Water F->G H Vacuum Filtration G->H I Wash with Water H->I J Dry Crude Product I->J K Recrystallize from Ethanol J->K L Characterize Product (NMR, MS, IR, MP) K->L

Caption: Workflow for the scale-up synthesis of this compound.

References

Application of 2-Acetyl-3-amino-5-tert-butylthiophene in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-amino-5-tert-butylthiophene is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of thieno[2,3-d]pyrimidine derivatives. This scaffold is a bioisostere of purine and is prevalent in a multitude of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases. Dysregulation of kinase signaling pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors targeting key signaling pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Phosphoinositide 3-kinase (PI3K) pathways.

Kinase Signaling Pathways in Cancer

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including cell growth, proliferation, differentiation, and apoptosis. In cancer, the aberrant activation of kinases can lead to uncontrolled cell growth and survival.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1][2] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 an attractive target for anti-cancer therapies. Inhibition of VEGFR-2 can block the downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby inhibiting tumor angiogenesis and growth.[2]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis\nProliferation\nSurvival Angiogenesis Proliferation Survival Akt->Angiogenesis\nProliferation\nSurvival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis\nProliferation\nSurvival Gene Expression Inhibitor Thieno[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->P_VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Point of Inhibition.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] This pathway is frequently hyperactivated in various cancers due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[3] Thieno[2,3-d]pyrimidine-based inhibitors have been developed to target PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine PI3K Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors from this compound typically involves a cyclocondensation reaction to form the pyrimidine ring. A common and effective method is the reaction with formamide, which serves as both a reactant and a solvent, to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can then be further functionalized, for instance, by chlorination followed by nucleophilic substitution to introduce various side chains that can enhance potency and selectivity.

Synthesis_Workflow Start This compound Step1 Cyclocondensation (e.g., with Formamide) Start->Step1 Intermediate1 5-tert-Butyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-5-tert-butyl-2-methylthieno[2,3-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (with desired amine, R-NH2) Intermediate2->Step3 FinalProduct Target Kinase Inhibitor Step3->FinalProduct

General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-tert-Butyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclocondensation of this compound with formamide to form the core thienopyrimidine scaffold.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, as solvent and reactant)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound.

  • Add an excess of formamide to the flask.

  • Heat the reaction mixture to reflux (approximately 180-200 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-tert-butyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Representative Thieno[2,3-d]pyrimidine Kinase Inhibitor

This protocol outlines the subsequent chlorination and nucleophilic substitution to generate a final kinase inhibitor.

Materials:

  • 5-tert-Butyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Desired amine (R-NH₂)

  • Inert solvent (e.g., isopropanol or N,N-dimethylformamide)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

Step A: Chlorination

  • In a round-bottom flask, suspend 5-tert-butyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride.

  • Heat the mixture to reflux for 2-4 hours.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-5-tert-butyl-2-methylthieno[2,3-d]pyrimidine.

Step B: Nucleophilic Substitution

  • Dissolve the 4-chloro-5-tert-butyl-2-methylthieno[2,3-d]pyrimidine in an inert solvent (e.g., isopropanol).

  • Add the desired amine (R-NH₂) (1.0-1.2 equivalents) and a base (e.g., triethylamine, 2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Quantitative Data of Thienopyrimidine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various thienopyrimidine derivatives against different kinases and cancer cell lines, as reported in the literature.

Table 1: In Vitro Inhibitory Activity of Thienopyrimidine Derivatives against PI3Kα. [1]

CompoundPI3Kα IC₅₀ (µM)
9a 4-OCH₃H9.47 ± 0.63
15a 4-OCH₃H> 50

Table 2: Cytotoxicity of Thienopyrimidine Derivatives against Various Cancer Cell Lines. [1]

CompoundHepG-2 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
9a 12.32 ± 0.9611.30 ± 1.1914.69 ± 1.329.80 ± 0.93
9g > 50> 50> 50> 50
15a 25.11 ± 1.2528.31 ± 1.6330.21 ± 1.8923.45 ± 1.55
15h 45.33 ± 2.31> 5048.92 ± 2.63> 50

Table 3: In Vitro Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2. [5]

CompoundVEGFR-2 IC₅₀ (µM)
10e 0.241
11 0.19
13a 0.258
13b 0.471
13d 0.602
Sorafenib 0.08

In Vitro Kinase Assay Protocols

Protocol 3: VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • Test compound (e.g., synthesized thienopyrimidine derivative)

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

  • In a 96-well plate, add the kinase buffer, the diluted test compound, and the Poly(Glu,Tyr) substrate.

  • Add the VEGFR-2 enzyme to the wells to initiate the reaction, except for the "no enzyme" control wells.

  • Add ATP to all wells to start the kinase reaction.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to kinase activity.

  • Calculate the IC₅₀ value of the test compound.

Protocol 4: PI3Kα Kinase Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory effect of a compound on PI3Kα activity.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Lipid kinase substrate (e.g., PIP2)

  • Kinase reaction buffer

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase reaction buffer, the lipid substrate, and the diluted test compound.

  • Add the PI3Kα enzyme to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence, which is directly proportional to kinase activity.

  • Determine the IC₅₀ value of the test compound.

Conclusion

This compound serves as a versatile and crucial starting material for the synthesis of a diverse range of thieno[2,3-d]pyrimidine-based kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to design and synthesize novel and potent inhibitors targeting key cancer-related signaling pathways. The modular nature of the synthetic route allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation targeted cancer therapeutics.

References

Troubleshooting & Optimization

Navigating the Gewald Synthesis: A Technical Support Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis is a powerful and versatile one-pot multicomponent reaction for synthesizing highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. While elegant in its convergence, the reaction is not without its complexities. Researchers may encounter a number of side products that can complicate purification and reduce the yield of the desired product. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and in some cases, isolate these common impurities.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most frequently encountered issues during the Gewald synthesis of 2-aminothiophenes.

Low or No Yield of the Desired 2-Aminothiophene

Issue: The reaction yields are consistently low, or no product is observed.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Ineffective Knoevenagel-Cope Condensation The initial condensation between the carbonyl compound and the active methylene nitrile is a critical first step. Ensure your base is sufficiently strong and used in an appropriate amount. For less reactive ketones, consider switching to a stronger base (e.g., piperidine instead of triethylamine). The removal of water formed during this step can also drive the equilibrium towards the product; consider using a Dean-Stark apparatus if applicable.
Poor Sulfur Reactivity Elemental sulfur needs to be effectively activated to participate in the reaction. Ensure the reaction temperature is optimal, as gentle heating (typically 40-60 °C) can increase sulfur's solubility and reactivity. The choice of solvent is also crucial; polar aprotic solvents like DMF or polar protic solvents like ethanol or methanol are generally preferred.
Suboptimal Reaction Conditions The balance between the rates of the Knoevenagel condensation, sulfur addition, and cyclization is delicate. A temperature that is too high can promote side reactions, while a temperature that is too low may stall the reaction. A systematic screening of temperature, solvent, and base concentration is recommended for new substrates.
Incorrect Stoichiometry Ensure accurate molar ratios of your reactants. An excess of the active methylene nitrile, for instance, could favor dimerization.
Presence of Significant Side Products

Issue: The crude reaction mixture shows multiple spots on TLC, indicating the presence of significant impurities.

Primary Suspects:

  • Unreacted Starting Materials: The carbonyl compound and/or the active methylene nitrile remain.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed in the first step is present.

  • Dimer of the Knoevenagel-Cope Intermediate: A common and often major byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Gewald synthesis?

A1: The most frequently observed side products are:

  • Unreacted Starting Materials: The ketone/aldehyde and the active methylene nitrile.

  • α,β-Unsaturated Nitrile (Knoevenagel-Cope product): This intermediate can accumulate if the subsequent sulfur addition and cyclization steps are slow.

  • Dimer of the α,β-Unsaturated Nitrile: This is a very common byproduct, especially under certain reaction conditions. The dimerization can sometimes be the major reaction pathway.[1]

Q2: How can I identify these side products?

A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

  • Thin-Layer Chromatography (TLC): Different spots will be observed for the starting materials, the intermediate, the dimer, and the desired 2-aminothiophene. The polarity of these compounds generally increases in the following order: starting carbonyl < Knoevenagel-Cope intermediate ≈ dimer < 2-aminothiophene.

  • Spectroscopy (NMR, IR, MS):

    • Knoevenagel-Cope Intermediate: Look for the characteristic α,β-unsaturated nitrile signals in the ¹H and ¹³C NMR spectra and the C≡N stretch in the IR spectrum.

    • Dimer: The mass spectrum will show a molecular ion peak corresponding to twice the molecular weight of the Knoevenagel-Cope intermediate. The ¹H NMR spectrum will be more complex than that of the monomeric intermediate.

Q3: What reaction conditions favor the formation of the dimeric byproduct?

A3: The formation of the dimer of the α,β-unsaturated nitrile is highly dependent on the reaction conditions.[1] Generally, conditions that accelerate the Knoevenagel-Cope condensation but do not sufficiently promote the subsequent sulfur addition and cyclization can lead to an accumulation of the intermediate, which then dimerizes. Factors that can favor dimerization include:

  • Base: The choice and concentration of the base can play a significant role.

  • Temperature: Higher temperatures may favor dimerization over the desired cyclization in some cases.

  • Reactant Concentration: High concentrations of the Knoevenagel-Cope intermediate can increase the likelihood of dimerization.

Q4: How can I minimize the formation of the dimeric byproduct?

A4: To minimize dimerization, focus on optimizing the conditions to favor the intramolecular cyclization pathway.[1]

  • Control the rate of Knoevenagel-Cope condensation: This can be achieved by adjusting the temperature or the rate of addition of the base.

  • Optimize the sulfur addition: Ensure that the sulfur is well-dissolved and reactive. This may involve adjusting the temperature or solvent.

  • Two-step procedure: In some cases, a two-step procedure where the Knoevenagel-Cope intermediate is first formed and isolated, and then reacted with sulfur and base, can provide better control and higher yields of the desired 2-aminothiophene.

Data on Side Product Formation

While comprehensive quantitative data on side product formation across a wide range of substrates and conditions is not extensively documented in a single source, the following table summarizes the general influence of reaction parameters on the product distribution.

Reaction ParameterEffect on Dimer FormationGeneral Recommendation for Minimizing Dimer
Base Strength Stronger bases can accelerate the initial condensation, potentially leading to a higher concentration of the intermediate and increased dimerization.Use the mildest base necessary to achieve a reasonable reaction rate. Screen different bases (e.g., morpholine, piperidine, triethylamine).
Temperature The effect is substrate-dependent. In some cases, higher temperatures can favor dimerization.Optimize the temperature for your specific substrates. Start with milder conditions (e.g., room temperature or slightly elevated) and increase gradually.
Solvent Polar solvents are generally preferred for the Gewald reaction as they facilitate the dissolution of sulfur and the ionic intermediates.Use polar solvents like ethanol, methanol, or DMF. Co-solvents may also be beneficial.
Order of Addition Adding the sulfur early in the reaction can help to trap the Knoevenagel-Cope intermediate before it dimerizes.Consider a one-pot procedure where all reactants are present from the start.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis of a 2-Aminothiophene

This protocol provides a general procedure that can be adapted for various substrates.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine or triethylamine) (0.1-0.2 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.

  • Add the base to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Isolation and Characterization of the Dimeric Side Product (General Approach)

This protocol outlines a general strategy for isolating the dimeric byproduct for characterization.

Procedure:

  • After performing the Gewald synthesis, concentrate the crude reaction mixture under reduced pressure.

  • Subject the crude residue to column chromatography on silica gel.

  • Elute with a gradient of a suitable solvent system (e.g., ethyl acetate in hexanes). The dimer will typically elute before the more polar 2-aminothiophene product.

  • Collect the fractions containing the dimer, identified by TLC analysis.

  • Combine the relevant fractions and evaporate the solvent to obtain the isolated dimer.

  • Characterize the dimer by:

    • Mass Spectrometry (MS): To confirm the molecular weight, which should be double that of the Knoevenagel-Cope intermediate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the dimer. The spectrum will be more complex than that of the monomer.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Visualizing Reaction Pathways

To better understand the formation of the desired product and the main dimeric side product, the following diagrams illustrate the key reaction pathways.

Gewald_Pathway Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Intermediate (α,β-Unsaturated Nitrile) Start->Knoevenagel Knoevenagel-Cope Condensation Base Base Thiophene Desired 2-Aminothiophene Knoevenagel->Thiophene + Sulfur, Base (Cyclization) Dimer Dimeric Side Product Knoevenagel->Dimer Dimerization (Side Reaction) Sulfur Sulfur (S₈)

Caption: Main reaction pathway of the Gewald synthesis leading to the 2-aminothiophene and the competing dimerization side reaction.

Troubleshooting_Workflow Start Low Yield or Multiple Products Analyze Analyze Crude Mixture (TLC, NMR, MS) Start->Analyze Unreacted High Levels of Starting Materials? Analyze->Unreacted Dimer Significant Dimer Formation? Analyze->Dimer Unreacted->Dimer No Optimize_Condensation Optimize Condensation: - Stronger Base - Water Removal Unreacted->Optimize_Condensation Yes Optimize_Cyclization Optimize Cyclization: - Adjust Temperature - Change Solvent - Two-Step Procedure Dimer->Optimize_Cyclization Yes Purify Purification Strategy: - Column Chromatography - Recrystallization Dimer->Purify No

Caption: A logical workflow for troubleshooting common issues in the Gewald synthesis.

References

Technical Support Center: Purification of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Acetyl-3-amino-5-tert-butylthiophene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a reaction mixture for the synthesis of this compound?

A2: Impurities often arise from the Gewald reaction, which is a common synthetic route.[1][2][3] These can include unreacted starting materials, side-products from dimerization of intermediates, and residual sulfur.[2]

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.

Q4: My purified product seems to degrade over time. How can I improve its stability?

A4: 2-aminothiophenes can be susceptible to oxidation and degradation. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Product The compound is too soluble in the recrystallization solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.- Use a co-solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and allow to cool slowly.
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound or impurities.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Attempt a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization.
No Crystals Form Upon Cooling The solution is not saturated enough.- Evaporate some of the solvent to increase the concentration of the product.- Add a seed crystal of the pure compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the meniscus of the solution.
Column Chromatography Issues
Issue Possible Cause(s) Recommended Solution(s)
Compound Streaks or Tailing on the Column The compound is interacting too strongly with the acidic silica gel stationary phase due to its basic amino group.[4]- Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the eluent.[5]- Use a less acidic stationary phase like neutral alumina or amine-functionalized silica gel.[4]
Poor Separation of Product from Impurities The eluent system is not optimized.- Develop an optimal eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6]
Compound Does Not Elute from the Column The eluent is not polar enough.Increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracked or Channeled Column Packing Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[7]- Apply gentle pressure to pack the column evenly.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Analyze the crude reaction mixture by TLC to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. The addition of a small amount of triethylamine (e.g., 0.5%) to the solvent system can improve the peak shape of amines on silica gel.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Do not let the column run dry.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product Characterization: Confirm the purity of the isolated product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Reaction Mixture recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree start Purification Issue method Which method? start->method recrystallization_issue Recrystallization Issue method->recrystallization_issue Recrystallization column_issue Column Chromatography Issue method->column_issue Column Chromatography low_recovery Low Recovery? recrystallization_issue->low_recovery oiling_out Product Oiling Out? recrystallization_issue->oiling_out streaking Compound Streaking? column_issue->streaking poor_separation Poor Separation? column_issue->poor_separation solution1 Use less solvent or a different solvent system. low_recovery->solution1 Yes solution2 Use lower boiling point solvent or pre-purify. oiling_out->solution2 Yes solution3 Add triethylamine to eluent or use neutral alumina. streaking->solution3 Yes solution4 Optimize eluent with TLC or use gradient elution. poor_separation->solution4 Yes

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene. The primary synthetic route discussed is the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound? The most common and direct method is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][4] For the target molecule, the likely starting materials are pinacolone (3,3-dimethyl-2-butanone), 3-oxobutanenitrile (cyanoacetone), and elemental sulfur.

Q2: What is the mechanism of the Gewald reaction? The reaction proceeds through three main stages:

  • Knoevenagel-Cope Condensation : A base catalyzes the condensation between the ketone (pinacolone) and the active methylene nitrile (3-oxobutanenitrile) to form an α,β-unsaturated nitrile intermediate.[4]

  • Sulfur Addition : Elemental sulfur adds to the intermediate. The base can assist in this step by activating the sulfur.[5][6]

  • Cyclization and Tautomerization : The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[4]

Q3: What is the role of the base in this synthesis? The base is a critical catalyst for the initial Knoevenagel-Cope condensation.[5] Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[5][6] The choice of base can significantly influence the reaction rate and overall yield, and in some cases, it also helps to dissolve and activate the elemental sulfur.[5][6]

Q4: What are the most common side products or impurities? Common impurities include unreacted starting materials, the intermediate α,β-unsaturated nitrile (if cyclization is slow), and products from the dimerization or polymerization of starting materials or intermediates.[5] Proper control of reactant concentration and temperature can help minimize these side reactions.[5]

Synthesis Pathway and Optimization Factors

The following diagrams illustrate the reaction pathway and key factors influencing the synthesis.

G Reaction Pathway for this compound Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates A Pinacolone (tert-Butyl Methyl Ketone) C Knoevenagel-Cope Condensation A->C B 3-Oxobutanenitrile (Cyanoacetone) B->C S Sulfur (S8) D Michael Addition of Sulfur S->D Base Base (e.g., Morpholine) Base->C Catalyst Base->D Activator I1 α,β-Unsaturated Nitrile C->I1 I2 Sulfur Adduct D->I2 E Intramolecular Cyclization & Tautomerization Product 2-Acetyl-3-amino- 5-tert-butylthiophene E->Product I1->D I2->E

Caption: The Gewald reaction pathway for the target synthesis.

G Factors Affecting Synthesis Yield cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Yield Product Yield StericHindrance Steric Hindrance (tert-Butyl Group) StericHindrance->Yield Negative Impact Purity Reagent Purity Purity->Yield Positive Impact Stoichiometry Stoichiometry Stoichiometry->Yield Critical Base Base Selection (Strength & Type) Base->Yield Strong Influence Solvent Solvent Polarity Solvent->Yield Influences Solubility Temp Temperature Temp->Yield Affects Rate & Side Rxns Time Reaction Time Time->Yield Affects Completion Method Method (Conventional vs. Microwave) Method->Yield Affects Rate & Yield

Caption: Key factors influencing the yield of the target molecule.

Troubleshooting Guide

Issue: The reaction has a very low yield or fails to produce the desired product.

  • Possible Cause 1: Inefficient Knoevenagel-Cope Condensation.

    • Diagnosis: The first step between the ketone and the nitrile is crucial.[6] The steric hindrance from the tert-butyl group in pinacolone can slow this step considerably.

    • Solution:

      • Base Selection: Switch to a stronger or more effective base. For sterically hindered ketones, piperidine or morpholine are often more effective than triethylamine.[5][6]

      • Water Removal: The condensation produces water, which can inhibit the reaction. Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it forms.[5]

  • Possible Cause 2: Steric Hindrance.

    • Diagnosis: The bulky tert-butyl group impedes the reaction.

    • Solution:

      • Two-Step Protocol: A modified two-step procedure is often more effective for hindered ketones.[5][7] First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a second step, react the isolated intermediate with sulfur and a base.[5]

      • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for challenging substrates like sterically hindered ketones.[4][5]

  • Possible Cause 3: Poor Sulfur Solubility or Reactivity.

    • Diagnosis: Elemental sulfur may not be sufficiently soluble or reactive in the chosen solvent.

    • Solution:

      • Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which are known to improve the solubility and reactivity of sulfur.[5]

      • Temperature Control: Gently heating the reaction to 40-60 °C can increase sulfur's reactivity.[5] However, avoid excessive heat, as it can promote side reactions.[5]

Issue: The crude product is difficult to purify.

  • Diagnosis: The reaction mixture contains significant amounts of byproducts or unreacted starting materials.

  • Solution:

    • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for completion, avoiding prolonged heating that can lead to degradation or side products.

    • Adjust Reactant Concentration: High concentrations can sometimes favor dimerization or polymerization.[5] Try adjusting the concentration of the reactants.

    • Purification Method: If simple filtration or recrystallization is insufficient, column chromatography may be necessary to isolate the pure product.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckReagents 1. Verify Starting Materials Start->CheckReagents CheckPurity Check Purity & Stoichiometry of Ketone, Nitrile, Sulfur CheckReagents->CheckPurity TLC 2. Analyze Reaction Mixture (via TLC) CheckReagents->TLC NoStart Only Starting Materials Visible TLC->NoStart Intermediate Intermediate Formed (Knoevenagel Product) TLC->Intermediate Byproducts Multiple Byproducts TLC->Byproducts OptimizeCondensation Optimize Knoevenagel Condensation NoStart->OptimizeCondensation Yes OptimizeCyclization Optimize Cyclization Step Intermediate->OptimizeCyclization Yes OptimizeConditions Refine Reaction Conditions Byproducts->OptimizeConditions Yes Actions1 Actions: - Use stronger base (Morpholine) - Increase Temperature - Remove Water OptimizeCondensation->Actions1 Advanced 3. Consider Advanced Methods (for Steric Hindrance) OptimizeCondensation->Advanced Actions2 Actions: - Check Sulfur Solubility (Solvent) - Increase Temperature (40-60°C) - Ensure sufficient base OptimizeCyclization->Actions2 OptimizeCyclization->Advanced Actions3 Actions: - Lower Reactant Concentration - Optimize Temperature OptimizeConditions->Actions3 TwoStep Two-Step Protocol: Isolate intermediate first Microwave Microwave-Assisted Synthesis

Caption: A step-by-step workflow for troubleshooting low yields.

Data Presentation

Table 1: Influence of Base and Solvent on Gewald Reaction Yield

Base Solvent Typical Effect on Yield Notes for Hindered Ketones
Triethylamine Ethanol, Methanol Moderate Often less effective; may require longer reaction times or higher temperatures.
Piperidine Ethanol, DMF Good to Excellent More effective at promoting the initial condensation step.
Morpholine Ethanol, DMF Excellent Often considered the base of choice; aids in dissolving and activating sulfur.[6]

| Piperidinium Borate | Ethanol/Water | Excellent | A recyclable conjugate acid-base catalyst that can be used in catalytic amounts.[8] |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time 2 - 24 hours 5 - 30 minutes
Typical Temp. 40 - 70 °C 100 - 140 °C
Yield Moderate to Good Often significantly higher, especially for challenging substrates.[5]

| Notes | Standard laboratory setup. | Requires specialized microwave reactor; offers rapid optimization. |

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

This protocol is a general starting point and may require optimization.

  • Materials:

    • Pinacolone (1.0 equiv.)

    • 3-Oxobutanenitrile (cyanoacetone) (1.0 equiv.)

    • Elemental sulfur (1.1 equiv.)

    • Morpholine (1.0 - 2.0 equiv.)

    • Ethanol or DMF

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 equiv.), 3-oxobutanenitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and ethanol (approx. 3-4 mL per mmol of ketone).[9]

    • With stirring, add morpholine (1.0 equiv.) to the mixture.[9]

    • Heat the reaction mixture to 50-60 °C with constant stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.[9]

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

    • Collect the crude solid product by vacuum filtration and wash it with cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

    • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Two-Step Procedure for Sterically Hindered Ketones

This modified approach can significantly improve yields when dealing with sterically hindered ketones like pinacolone.[5][7]

  • Step A: Synthesis of the α,β-Unsaturated Nitrile Intermediate

    • In a flask fitted with a Dean-Stark trap and condenser, combine pinacolone (1.0 equiv.), 3-oxobutanenitrile (1.0 equiv.), a catalytic amount of piperidine, and a suitable solvent like toluene.

    • Reflux the mixture, collecting the water produced in the Dean-Stark trap.

    • Monitor by TLC until the starting ketone is consumed.

    • Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude intermediate. Purify if necessary.

  • Step B: Cyclization to Form the 2-Aminothiophene

    • Dissolve the α,β-unsaturated nitrile intermediate from Step A (1.0 equiv.) in ethanol or DMF.

    • Add elemental sulfur (1.1 equiv.) and morpholine (1.0 equiv.).

    • Stir the mixture at 40-50 °C and monitor by TLC until the reaction is complete.

    • Follow steps 5-9 from Protocol 1 for work-up and purification.

References

Technical Support Center: Synthesis of Sterically Hindered 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: Why is the Gewald reaction often low-yielding when using sterically hindered ketones?

A1: The Gewald reaction's success hinges on a sequence of equilibria, starting with the Knoevenagel condensation between the ketone and the active methylene nitrile.[1][2] Sterically bulky substituents on the ketone (e.g., di-isopropyl ketone, t-butyl ketones, or ortho-substituted aryl ketones) create significant steric hindrance. This slows down the initial nucleophilic attack of the nitrile carbanion on the ketone's carbonyl carbon, leading to a poor yield of the crucial α,β-unsaturated nitrile intermediate and, consequently, a low overall yield of the 2-aminothiophene.[3]

Q2: What are the primary side reactions observed with sterically hindered substrates?

A2: With hindered ketones, the desired Knoevenagel condensation is slow, allowing side reactions to become more prominent. These can include self-condensation of the ketone, decomposition of the active methylene nitrile at higher temperatures, or undesired reactions involving the sulfur and the base. In some cases, the intermediate from the Knoevenagel condensation may be isolated instead of the final thiophene product if the subsequent cyclization is impeded.

Q3: Can alternative synthetic methods be used for highly substituted 2-aminothiophenes?

A3: Yes, when the Gewald reaction fails, other methods can be employed. The Fiesselmann thiophene synthesis, which reacts α,β-acetylenic esters with thioglycolic acid derivatives, is a viable alternative for preparing highly substituted thiophenes.[4] This method proceeds through a different mechanism that can sometimes better accommodate bulky substituents.

Q4: How can microwave irradiation improve the synthesis of hindered 2-aminothiophenes?

A4: Microwave-assisted organic synthesis (MAOS) can significantly enhance reaction rates and improve yields for sluggish reactions.[5][6][7] By delivering energy directly to the polar reactants, microwaves can rapidly achieve the high temperatures needed to overcome the activation energy barrier associated with sterically demanding substrates, often in a fraction of the time required for conventional heating.[5][7] This rapid heating also minimizes the time for side reactions and degradation to occur.[5]

Troubleshooting Guide

Problem 1: Low to No Product Yield with a Bulky Ketone

Question: My Gewald reaction with a di-substituted aryl ketone is failing or giving yields below 20%. I have tried standard conditions (morpholine base, ethanol, reflux). What should I try next?

Answer: This is a classic issue of steric hindrance impeding the initial Knoevenagel condensation. Here is a systematic approach to troubleshoot this problem:

  • Increase Thermal Energy: Sterically hindered ketones often require higher temperatures than their less hindered counterparts.[3] If your solvent is ethanol (b.p. 78 °C), switch to a higher boiling solvent like DMF or 1,4-dioxane and increase the temperature. However, be cautious as this can also promote decomposition.

  • Change the Base: While morpholine is a standard base, its effectiveness can be substrate-dependent. Experiment with other bases. Pyrrolidine has been shown to be highly effective in some cases.[5] In other instances, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary to facilitate the initial condensation.

  • Utilize Microwave Irradiation: This is often the most effective solution. Microwave heating can dramatically shorten reaction times (from hours to minutes) and increase yields for hindered substrates.[6][8] Reactions are typically run in a sealed vessel, allowing for temperatures above the solvent's boiling point.

  • Consider a Two-Step Procedure: Some alkyl aryl ketones that are unreactive in the one-pot Gewald reaction give acceptable yields in a two-step process.[4] First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile. Isolate and purify this intermediate, and then react it with elemental sulfur and a base in a separate step to form the thiophene ring.[4]

  • High-Pressure Synthesis: For extremely challenging substrates, high-pressure conditions (5–14 kbar) can promote cycloaddition reactions that are otherwise difficult, potentially increasing yields significantly. This method is particularly useful for thermally unstable compounds.

Data Presentation

The following tables summarize yield data for the Gewald reaction under different conditions, highlighting the improvements seen with microwave assistance for challenging substrates.

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis Yields

Ketone/AldehydeActive NitrileMethodReaction TimeYield (%)Reference
ButyraldehydeMethyl cyanoacetateConventional> 8 hoursModerate[5]
ButyraldehydeMethyl cyanoacetateMicrowave (50°C)30 min92%[5]
4-NitroacetophenoneEthyl cyanoacetateMicrowave (120°C)46 minGood[8]
Various AldehydesEthyl cyanoacetateConventional4 hours55-70%[6]
Various AldehydesEthyl cyanoacetateMicrowave (70°C)20 min75-90%[6]

Note: "Good" and "Moderate" are used where specific percentages were not provided in the source material.

Table 2: Yields of 2-Aminothiophenes with Various Ketones via Microwave-Assisted Gewald Reaction

KetoneActive NitrileBaseTime (min)Yield (%)Reference
CyclopentanoneMalononitrilePyrrolidine3070%[5]
CyclohexanoneMalononitrilePyrrolidine3079%[5]
CycloheptanoneMalononitrilePyrrolidine3091%[5]
4-MethylcyclohexanoneMalononitrilePyrrolidine3084%[5]
4-ChlorobenzaldehydeEthyl cyanoacetatePyrrolidine3074%[5]

Reaction Conditions: DMF solvent, Microwave irradiation.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate[8]

This protocol is an example of a microwave-assisted synthesis for an aryl ketone, which is often a challenging substrate.

  • Reagent Preparation: In a 250 mL round-bottom flask suitable for microwave synthesis, combine:

    • 4-Nitroacetophenone (0.1 mole)

    • Ethyl cyanoacetate (0.1 mole)

    • Elemental Sulfur (0.05 mole)

    • Ethanol (15 mL)

  • Microwave Irradiation:

    • Seal the flask and place it in a microwave reactor.

    • Set the temperature to 120°C.

    • Irradiate the mixture for 46 minutes.

  • Reaction Monitoring:

    • After irradiation, cool the vessel to room temperature.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • Once the reaction is complete, filter the cooled reaction mixture.

    • Wash the filtrate with cold ethanol.

    • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

    • Collect the solid product by filtration, wash with cold water, and dry to afford the desired 2-aminothiophene. Further purification can be achieved by recrystallization if necessary.

Visualizations

G Start Low/No Yield with Bulky Ketone Check_Base Is the base optimal? (e.g., Morpholine) Start->Check_Base Change_Base Try alternative base (e.g., Pyrrolidine, DBU) Check_Base->Change_Base No Check_Temp Is reaction temperature sufficient? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Switch to higher boiling solvent (e.g., DMF) and increase heat Check_Temp->Increase_Temp No Use_MW Employ Microwave-Assisted Synthesis (MAOS) Check_Temp->Use_MW Yes Increase_Temp->Use_MW Two_Step Consider a two-step approach: 1. Knoevenagel Condensation 2. Cyclization with Sulfur Use_MW->Two_Step If still failing Success Improved Yield Use_MW->Success Often successful High_Pressure For highly recalcitrant cases, consider High-Pressure Synthesis Two_Step->High_Pressure If still failing High_Pressure->Success

G Hindrance Steric Clash! Bulky R1 and R2 groups hinder the approach of the carbanion. Attack Attack Attack->Hindrance Intermediate Intermediate Intermediate_copy Intermediate_copy

References

preventing dimerization byproducts in the Gewald reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals to prevent dimerization byproducts in the Gewald reaction.

Troubleshooting Guide

Issue: Significant formation of a dimeric byproduct is observed, reducing the yield of the desired 2-aminothiophene.

This is a common issue in the Gewald reaction, often arising from the self-condensation of the Knoevenagel-Cope condensation product. Here’s how to troubleshoot it.

Question Possible Cause Solution
Q1: My reaction is producing a high amount of a yellow, insoluble byproduct. What is it and how can I prevent it? This is likely a dimer of the α,β-unsaturated nitrile intermediate, formed via a Michael addition followed by a Thorpe-Ziegler cyclization.[1] This side reaction competes with the desired sulfur addition and cyclization.[1][2]Optimize Reaction Conditions: The formation of the dimer is highly dependent on reaction conditions.[1] Carefully control the temperature, as excessive heat can favor dimerization.[3] Consider a stepwise approach where the Knoevenagel-Cope condensation is performed first, followed by the addition of sulfur and base.[3]
Q2: How does my choice of base impact the formation of dimerization byproducts? The base is crucial for both the initial Knoevenagel-Cope condensation and the activation of elemental sulfur.[4] An inappropriate base or concentration can accelerate the dimerization of the intermediate before sulfur addition can occur.Base Selection: Morpholine is often effective as it can help dissolve sulfur and form reactive polysulfides.[4] Piperidine and triethylamine are also common choices.[3][4] Screening different bases is recommended. Recent studies have shown that catalytic amounts of a piperidinium borate salt can be highly effective and recyclable.[4][5]
Q3: Can the solvent system influence the rate of dimerization? Yes, the solvent affects the solubility and reactivity of sulfur and the stability of intermediates.[3] Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur, which can favor the desired reaction pathway over dimerization.[3][6]Solvent Optimization: A systematic screening of solvents is advisable. For instance, a mixture of ethanol and water has been shown to significantly improve yields in certain cases.[4] The use of solvent-free conditions, such as high-speed ball milling, has also been reported to be effective.[4]
Q4: I am using a sterically hindered ketone, and dimerization seems to be the major pathway. What can I do? Sterically hindered substrates can slow down the desired reaction, giving more opportunity for side reactions like dimerization to occur.[3]Modified Protocols: For challenging substrates, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a suitable base.[3] Microwave-assisted synthesis can also be beneficial, as it can reduce reaction times and improve yields for sterically hindered substrates.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction and where does dimerization occur?

The Gewald reaction is a one-pot synthesis that proceeds through three main steps:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7][8]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism is complex and may involve polysulfide intermediates.[8][9]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[7][8]

Dimerization occurs when the α,β-unsaturated nitrile intermediate reacts with itself instead of with sulfur.[1]

Q2: Are there any catalysts that can selectively promote the Gewald reaction over dimerization?

Yes, the choice of catalyst is critical. While traditional amine bases are often used, newer catalytic systems have been developed to improve selectivity and yield. For example, L-proline has been used as a cost-effective and environmentally friendly catalyst.[10][11] Additionally, a piperidinium borate salt has been shown to be a highly effective and recyclable conjugate acid-base catalyst that can significantly enhance the reaction rate and yield, even in catalytic amounts.[5]

Q3: Can microwave irradiation help in preventing dimerization?

Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction.[7] It can lead to shorter reaction times and improved yields, which can minimize the opportunity for side reactions like dimerization to occur, especially with challenging substrates.[1][3]

Q4: Is it possible to run the Gewald reaction under solvent-free conditions to minimize byproducts?

Yes, solvent-free Gewald reactions have been successfully performed, often using techniques like high-speed ball milling or heating in a conventional oven.[4] These methods can be considered a "green chemistry" approach and may simplify the workup process.[4][12]

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield of the desired 2-aminothiophene product, providing an indication of how to minimize byproduct formation.

Carbonyl CompoundActive Methylene NitrileBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneMalononitrileNone-10024 hNo Reaction[4]
CyclohexanoneMalononitrilePiperidinium Borate (20 mol%)-2520 min96[5]
Ketone/AldehydeActive Methylene NitrileMorpholineEthanol/Methanol/DMF40-60--[3]
CyclohexanoneMalononitrilePiperidineAcetonitrile45-74[4]
CyclohexanoneMalononitrilePiperidineToluene60-52[4]
CyclohexanoneMalononitrilePiperidineEthanol/Water (1:1)45-88[4]
CyclohexanoneMalononitrilePiperidineDMSO20-68[4]
CyclohexanoneMalononitrilePiperidineDMF20-64[4]
CyclohexanoneMalononitrilePiperidineEthanol/Water (9:1)25-96[4]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis using an Amine Base (Conventional Heating)

This protocol describes a standard one-pot synthesis method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).[4]

  • Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) and the amine base (e.g., morpholine or piperidine, typically in catalytic to stoichiometric amounts).[3][4]

  • Reaction Execution: Heat the reaction mixture, typically to 40-60°C, and stir until the reaction is complete (monitored by TLC).[3]

  • Workup and Purification: After cooling to room temperature, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Protocol 2: Two-Step Procedure for Sterically Hindered Substrates

This method is recommended for substrates prone to dimerization.

  • Step 1: Synthesis of the α,β-Unsaturated Nitrile

    • In a suitable flask, dissolve the sterically hindered ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in an appropriate solvent.

    • Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

    • If water is produced during the condensation, consider using a Dean-Stark apparatus for its removal.[3]

    • Monitor the reaction by TLC. Once complete, isolate and purify the α,β-unsaturated nitrile intermediate.

  • Step 2: Cyclization to the 2-Aminothiophene

    • In a separate flask, dissolve the purified α,β-unsaturated nitrile (1 equivalent) and elemental sulfur (1.1 equivalents) in a polar solvent like DMF or ethanol.[3]

    • Add the base (e.g., morpholine) and heat the mixture to 40-60°C.[3]

    • Monitor the reaction for the formation of the 2-aminothiophene.

    • Upon completion, perform the workup and purification as described in Protocol 1.

Visualizations

Gewald_Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_byproduct Side Reaction ketone Ketone/Aldehyde knoevenagel Knoevenagel-Cope Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur (S8) sulfur_addition Sulfur Addition & Cyclization sulfur->sulfur_addition intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->sulfur_addition Desired Pathway dimerization Dimerization intermediate->dimerization Competing Pathway product 2-Aminothiophene sulfur_addition->product dimer Dimer Byproduct dimerization->dimer

Caption: The Gewald reaction pathway and competing dimerization side reaction.

Troubleshooting_Workflow start High Dimer Byproduct Observed q1 Optimize Reaction Conditions? start->q1 a1_1 Lower Temperature q1->a1_1 a1_2 Adjust Reagent Addition Rate q1->a1_2 q2 Change Base/Catalyst? a1_1->q2 a1_2->q2 a2_1 Screen Morpholine, Piperidine, TEA q2->a2_1 a2_2 Use Catalytic Piperidinium Borate q2->a2_2 q3 Modify Solvent? a2_1->q3 a2_2->q3 a3_1 Use Polar Solvents (DMF, EtOH) q3->a3_1 a3_2 Try Solvent-Free (Ball Milling) q3->a3_2 q4 Sterically Hindered Substrate? a3_1->q4 a3_2->q4 a4_1 Two-Step Protocol q4->a4_1 a4_2 Microwave Synthesis q4->a4_2 end Reduced Dimerization, Improved Yield a4_1->end a4_2->end

Caption: Troubleshooting workflow for preventing dimerization in the Gewald reaction.

References

optimizing reaction conditions for the synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-3-amino-5-tert-butylthiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, formatted as a question-and-answer series to help you diagnose and resolve experimental challenges.

Q1: My reaction yield is significantly lower than expected, or I'm not getting any product. What are the primary factors to investigate?

A1: Low or no yield in the Gewald synthesis of this compound can often be traced back to several critical factors. The initial Knoevenagel condensation between the ketone and the active methylene nitrile is a crucial first step.[1] Failure at this stage will prevent the formation of the thiophene ring.

Initial Checks:

  • Starting Material Quality: Verify the purity of your reactants. The likely starting materials for this synthesis are pinacolone (tert-butyl methyl ketone), cyanoacetamide or malononitrile, and elemental sulfur. Pinacolone should be free of acidic impurities. Cyanoacetamide can degrade over time; ensure it is fresh or has been stored properly.

  • Base Selection: The choice and amount of base are critical.[2] Morpholine, piperidine, or triethylamine are commonly used. For sterically hindered ketones like pinacolone, a stronger base or optimized concentration might be necessary.

  • Reaction Temperature: The reaction is often performed at a slightly elevated temperature (40-60 °C) to improve the solubility and reactivity of sulfur.[2] However, excessive heat can promote side reactions.

Q2: I'm observing the formation of multiple side products, complicating the purification of my target compound. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. These can include unreacted starting materials, intermediates from the Knoevenagel-Cope condensation, and products from dimerization or polymerization.

Common Byproducts and Mitigation Strategies:

ByproductPossible CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reaction.Increase reaction time, optimize temperature, or consider a more effective catalyst.
Knoevenagel-Cope IntermediateSlow sulfur addition and cyclization.Ensure sufficient and finely powdered sulfur is used. Optimize temperature and base to facilitate cyclization.
Dimerization/PolymerizationHigh concentration of reactants or intermediates.Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent.
Thiophene CarboxamideIf using cyanoacetamide, hydrolysis of the nitrile can occur.Ensure anhydrous reaction conditions.

Q3: The purification of the final product is proving difficult. What is a recommended purification strategy?

A3: Purification can be challenging due to the presence of unreacted sulfur and polar byproducts. A typical purification protocol involves the following steps:

  • Initial Workup: After the reaction is complete, the mixture is often cooled, and the precipitated solid is collected by filtration. This solid will contain the product, unreacted sulfur, and some impurities.

  • Solvent Washing: The crude solid can be washed with a solvent in which elemental sulfur is soluble but the desired product is not, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or hot ethanol.

  • Recrystallization: Recrystallization from a suitable solvent like ethanol, methanol, or a mixture of solvents (e.g., ethanol/water) is a common and effective method for obtaining pure this compound.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a gradient of heptane/ethyl acetate can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound proceeds via the Gewald reaction. The mechanism involves three main stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between pinacolone (the ketone) and cyanoacetamide (the active methylene nitrile) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.

Q2: What are the recommended starting materials and reagents?

A2: Based on the structure of this compound, the following starting materials are recommended for a one-pot Gewald synthesis:

Reactant/ReagentRole
Pinacolone (tert-butyl methyl ketone)Ketone starting material
CyanoacetamideActive methylene nitrile
Elemental SulfurSource of the thiophene sulfur atom
Morpholine or TriethylamineBase catalyst
Ethanol or MethanolSolvent

Q3: Are there any alternative or "greener" synthesis methods available?

A3: Yes, several modifications to the classical Gewald reaction have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include:

  • Microwave-assisted synthesis: This has been shown to significantly reduce reaction times and improve yields, especially for challenging substrates.

  • Solvent-free reactions: In some cases, the reaction can be carried out under solvent-free conditions, for example, by ball-milling the reactants.

  • Use of alternative catalysts: Ionic liquids and solid-supported catalysts have been explored to facilitate easier separation and recycling.

Experimental Protocols

General One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Pinacolone

  • Cyanoacetamide

  • Elemental Sulfur (finely powdered)

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.2 eq) to the stirred mixture.

  • Heat the reaction mixture to 40-50 °C and maintain for 2-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low or No Product Yield check_materials Verify Starting Material Purity start->check_materials check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_materials1 Purity of Pinacolone? check_materials->sub_materials1 sub_materials2 Degradation of Cyanoacetamide? check_materials->sub_materials2 sub_conditions1 Incorrect Base or Concentration? check_conditions->sub_conditions1 sub_conditions2 Suboptimal Temperature? check_conditions->sub_conditions2 sub_conditions3 Insufficient Reaction Time? check_conditions->sub_conditions3 solution_materials Use fresh, pure starting materials. sub_materials1->solution_materials sub_materials2->solution_materials solution_base Screen different bases (e.g., piperidine) or adjust concentration. sub_conditions1->solution_base solution_temp Optimize temperature (e.g., 40-60 °C). sub_conditions2->solution_temp solution_time Increase reaction time and monitor by TLC. sub_conditions3->solution_time

Caption: A flowchart for troubleshooting low yield in the synthesis.

Gewald Reaction Pathway

gewald_pathway ketone Pinacolone intermediate α,β-Unsaturated Nitrile ketone->intermediate + Nitrile, Base nitrile Cyanoacetamide nitrile->intermediate sulfur Sulfur (S8) product This compound sulfur->product base Base (e.g., Morpholine) base->intermediate intermediate->product + Sulfur

Caption: The synthetic pathway for the Gewald reaction.

References

Technical Support Center: Solvent Effects on the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects in the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue: Low or No Product Yield

  • Question: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product. What are the likely causes related to the solvent and how can I troubleshoot this?

  • Answer: A low or nonexistent yield is a common issue in the Gewald synthesis and can often be attributed to several factors, with solvent choice being critical.

    • Poor Sulfur Solubility and Reactivity: Elemental sulfur must dissolve to react. If you are using a non-polar solvent, the sulfur may not be soluble enough to participate in the reaction.

      • Solution: Switch to a polar solvent such as ethanol, methanol, or dimethylformamide (DMF), which are known to enhance the solubility and reactivity of sulfur.[1] A mixture of ethanol and water (e.g., 9:1) can also be highly effective.[2]

    • Inefficient Knoevenagel-Cope Condensation: The initial condensation step between the carbonyl compound and the active methylene nitrile is base-catalyzed and can be influenced by the solvent. This step produces water, which can inhibit the reaction.[1]

      • Solution: While solvent choice is important, ensure your base (e.g., morpholine, piperidine, triethylamine) is appropriate for your substrates.[1] In some cases, using a dehydrating agent or a Dean-Stark apparatus to remove water can improve the yield, though this is less common in one-pot Gewald protocols.[1]

    • Suboptimal Temperature for the Chosen Solvent: The reaction temperature needs to be compatible with the boiling point of your solvent and optimized for the reaction rate.

      • Solution: Some reactions proceed at room temperature, while others require heating (typically 40-60 °C).[1][3] If the reaction is sluggish, gentle heating can improve sulfur's reactivity.[1] However, excessive heat can lead to side reactions.[1] It is advisable to screen a range of temperatures to find the optimum for your specific substrates and solvent.[3]

Issue: Significant Byproduct Formation

  • Question: My reaction mixture contains a significant amount of byproducts, making purification difficult. How can the solvent choice contribute to this and what can I do?

  • Answer: Byproduct formation is often linked to reaction conditions, including the solvent.

    • Dimerization of the α,β-unsaturated nitrile intermediate: This intermediate can dimerize, competing with the desired cyclization to form the 2-aminothiophene.[3]

      • Solution: The formation of this dimer is highly dependent on reaction conditions.[3] Changing the solvent to one that better promotes the cyclization step can be beneficial. Polar solvents generally favor the desired reaction pathway.[3] Adjusting the temperature or the rate of reagent addition may also help minimize this side reaction.[3]

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

      • Solution: This can be due to the reasons mentioned for low yield. Optimizing the solvent, temperature, and reaction time can help drive the reaction to completion.[1]

Issue: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating the pure 2-aminothiophene from the crude reaction mixture. Can the solvent be a factor?

  • Answer: Yes, the reaction solvent can impact the ease of workup and purification.

    • High-Boiling Point Solvents: Solvents like DMF have high boiling points, which can make them difficult to remove completely under vacuum.

      • Solution: If you are facing this issue, consider using a lower-boiling polar solvent like ethanol or methanol for future reactions. For the current batch, ensure you are using a high-vacuum pump and potentially gentle heating to remove the residual solvent.

    • Product Solubility: The product might be highly soluble in the reaction solvent, leading to losses during extraction or precipitation.

      • Solution: After the reaction, you may need to add a non-polar solvent (an anti-solvent) to precipitate your product. The choice of recrystallization solvent is also crucial and may require screening. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

Frequently Asked Questions (FAQs)

  • Question 1: What is the effect of different solvents on the Gewald reaction?

  • Answer: The choice of solvent can significantly impact the reaction's outcome. Polar solvents like ethanol, methanol, and DMF are generally favored as they can enhance the condensation of intermediates with sulfur.[3] The polarity of the solvent plays a crucial role in the reaction's success.[3]

  • Question 2: Can the Gewald reaction be performed without a solvent?

  • Answer: Yes, solvent-free Gewald reactions have been successfully carried out.[4] These methods, which can include high-speed ball milling or heating in a conventional oven, offer advantages in terms of green chemistry and simplified workup.[4]

  • Question 3: How does solvent choice relate to the reaction temperature?

  • Answer: The reaction temperature should be chosen in consideration of the solvent's boiling point to avoid evaporation. While some Gewald reactions proceed at room temperature, others require heating to enhance the rate of sulfur addition and cyclization.[3] A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side product formation.[3]

  • Question 4: Is it possible to use water as a solvent for the Gewald reaction?

  • Answer: Yes, recent studies have shown that the Gewald reaction can be effectively carried out in water or a mixture of ethanol and water.[2][5] These conditions are often promoted as being more environmentally friendly.[2][5]

Data Presentation

Table 1: Effect of Solvent on the Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntrySolventTime (min)Yield (%)
1H₂O15068
2MeOH8582
3EtOH6588
4EtOH/H₂O (9:1)2596

*Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and piperidinium borate (Pip borate) catalyst (20 mol%) at 100 °C.[2]

Experimental Protocols

Protocol 1: Catalytic Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in Ethanol/Water [2]

This protocol is based on the optimized conditions reported by Gavali and Chaturbhuj (2023).

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Piperidinium borate (Pip borate) catalyst

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent).

  • Add piperidinium borate (Pip borate) catalyst (20 mol%).

  • Add a 9:1 mixture of ethanol and water as the solvent.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete in approximately 25 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can typically be isolated by filtration and purified by recrystallization.

Mandatory Visualization

Gewald_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation reactants 1. Combine Reactants (Ketone, Nitrile, Sulfur) catalyst 2. Add Base/Catalyst reactants->catalyst solvent 3. Add Solvent (e.g., EtOH/H₂O) catalyst->solvent heating 4. Heat Mixture (e.g., 100 °C) solvent->heating monitoring 5. Monitor Progress (TLC) heating->monitoring cooling 6. Cool to RT monitoring->cooling isolation 7. Isolate Crude Product (Filtration) cooling->isolation purification 8. Purify Product (Recrystallization) isolation->purification

Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Logic start Low/No Yield? check_solvent Is the solvent polar? (e.g., EtOH, MeOH, DMF) start->check_solvent Yes change_solvent Action: Switch to a polar solvent. check_solvent->change_solvent No check_temp Is the temperature optimized? (40-60 °C typical) check_solvent->check_temp Yes success Yield Improved change_solvent->success adjust_temp Action: Screen different temperatures. check_temp->adjust_temp No check_base Is the base appropriate? check_temp->check_base Yes adjust_temp->success screen_bases Action: Screen different bases (morpholine, piperidine). check_base->screen_bases No check_base->success Yes screen_bases->success

Caption: Troubleshooting logic for low yield in the Gewald synthesis.

References

Technical Support Center: Managing the Stability of 2-Aminothiophene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of 2-aminothiophene intermediates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter related to the stability of 2-aminothiophene intermediates.

Issue: Unexpected degradation of a 2-aminothiophene intermediate upon storage.

  • Question: My 2-aminothiophene intermediate, which was pure after synthesis, shows significant degradation after being stored in the lab. What could be the cause and how can I prevent this?

  • Answer: The stability of 2-aminothiophene intermediates can be compromised by several factors during storage. Key considerations include:

    • Exposure to Air and Light: 2-Aminothiophenes can be susceptible to oxidation and photodegradation. The thiophene ring and the amino group are both reactive moieties that can interact with oxygen and be affected by UV or visible light, leading to the formation of colored impurities or polymerization.

    • Temperature: Elevated temperatures can accelerate the rate of degradation.

    • Presence of Impurities: Residual acidic or basic impurities from the synthesis can catalyze degradation pathways.

    Solutions:

    • Inert Atmosphere: Store the intermediate under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect the compound from light.

    • Controlled Temperature: Store the intermediate at a low temperature, as specified by any available safety data sheets (SDS). Refrigeration or freezing is often recommended.[1][2]

    • High Purity: Ensure the intermediate is of high purity before long-term storage. Residual catalysts or reagents can impact stability.

Issue: The color of my 2-aminothiophene intermediate changes over time.

  • Question: My 2-aminothiophene intermediate, which was initially a light-colored solid, has darkened over time. What does this color change indicate?

  • Answer: A change in color, typically darkening to yellow, brown, or even black, is a common indicator of degradation. This is often due to the formation of oxidized species or small amounts of polymeric material. The amino group on the thiophene ring makes the compound susceptible to oxidation, which can lead to the formation of colored byproducts.

Issue: Low yield or formation of side products in reactions using a stored 2-aminothiophene intermediate.

  • Question: I am using a 2-aminothiophene intermediate that has been stored for some time, and my subsequent reaction is giving a low yield of the desired product along with several unidentified side products. Could the stability of the intermediate be the issue?

  • Answer: Yes, the degradation of the 2-aminothiophene starting material is a likely cause. Degradation products will not only lower the effective concentration of your starting material but can also interfere with the desired reaction, leading to the formation of side products. It is recommended to check the purity of the stored intermediate by an appropriate analytical method, such as HPLC or TLC, before use. If impurities are detected, repurification of the intermediate may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-aminothiophene intermediates?

A1: The main degradation pathways for 2-aminothiophene intermediates include:

  • Oxidation: The electron-rich thiophene ring and the amino group are susceptible to oxidation, which can lead to the formation of sulfoxides, N-oxides, and other oxygenated derivatives. This process can be accelerated by exposure to air and light.

  • Hydrolysis: Under acidic or basic conditions, ester or amide functional groups on the thiophene ring can be hydrolyzed. The stability of imine-linked 2-aminothiophene derivatives has been shown to be pH-dependent, with more pronounced degradation at acidic pH.[3]

  • Polymerization: The amino group can facilitate polymerization, especially in the presence of trace impurities or upon exposure to light and heat. This often results in the formation of insoluble, dark-colored materials.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation and polymerization.[4]

Q2: How can I assess the stability of my 2-aminothiophene intermediate?

A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the best way to assess the stability of your intermediate.[5][6][7][8][9] Such a method should be able to separate the intact intermediate from its potential degradation products. Forced degradation studies are often performed to generate these degradation products and validate the method's ability to separate them.[5]

Q3: What are the recommended storage conditions for 2-aminothiophene intermediates?

A3: Based on available safety data sheets and general chemical principles, the following storage conditions are recommended:

  • Container: Store in a tightly sealed container to prevent exposure to air and moisture.[1][2][10]

  • Atmosphere: For sensitive intermediates, storage under an inert atmosphere (nitrogen or argon) is advisable.

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration (2-8 °C) or freezing may be appropriate, depending on the specific compound's properties.

  • Light: Protect from light by using amber vials or storing in the dark.[1]

Q4: Can I use antioxidants to improve the stability of my 2-aminothiophene intermediate?

A4: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation. Radical scavengers like butylated hydroxytoluene (BHT) are commonly used to stabilize organic compounds that are prone to oxidation.[2][11][12][13] The addition of a small amount of an antioxidant to the storage container or to a solution of the intermediate may prolong its shelf life.

Data Presentation

FactorConditionExpected Impact on StabilityMitigation Strategy
Temperature Elevated TemperatureIncreased rate of degradationStore at reduced temperatures (refrigeration or freezing).
Light Exposure to UV or visible lightCan initiate photodegradation, leading to oxidation and polymerization.Store in amber vials or in the dark.
Atmosphere Presence of OxygenPromotes oxidative degradation.Store under an inert atmosphere (e.g., Nitrogen, Argon).
pH Acidic or Basic ConditionsCan catalyze hydrolysis of functional groups (e.g., esters, amides).Store as a neutral solid or in a buffered solution if in solution.
Purity Presence of ImpuritiesResidual catalysts or reagents can promote degradation.Purify the intermediate to a high degree before storage.
Additives Absence of StabilizersMore susceptible to oxidative degradation.Consider the addition of antioxidants like BHT.[2][11][12][13]

Experimental Protocols

Protocol 1: General Workflow for Stability Testing

This protocol outlines a general workflow for assessing the stability of a 2-aminothiophene intermediate.

G cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Long-Term Stability Study A Synthesize and Purify 2-Aminothiophene Intermediate B Characterize Initial Purity (HPLC, NMR, MS) A->B C Acidic Hydrolysis (e.g., 0.1 M HCl) B->C Expose to Stress D Basic Hydrolysis (e.g., 0.1 M NaOH) B->D Expose to Stress E Oxidative Degradation (e.g., 3% H2O2) B->E Expose to Stress F Photolytic Degradation (e.g., UV lamp) B->F Expose to Stress G Thermal Degradation (e.g., 60°C) B->G Expose to Stress K Store Intermediate under Defined Conditions B->K Expose to Stress I Analyze Stressed Samples by HPLC C->I Analyze D->I Analyze E->I Analyze F->I Analyze G->I Analyze H Develop Stability-Indicating HPLC Method H->I J Identify Degradation Products (LC-MS, NMR) I->J L Analyze at Time Points (e.g., 1, 3, 6 months) K->L L->I Analyze

Caption: General workflow for assessing the stability of 2-aminothiophene intermediates.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[5]

  • Preparation of Stock Solution: Prepare a stock solution of the 2-aminothiophene intermediate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of the intermediate in a photostability chamber and expose it to a light source as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Mandatory Visualizations

Degradation Pathways

G cluster_0 2-Aminothiophene Intermediate cluster_1 Degradation Pathways cluster_2 Degradation Products A 2-Aminothiophene B Oxidation (O2, Light) A->B C Hydrolysis (Acid/Base) A->C D Polymerization (Heat, Light, Impurities) A->D E Sulfoxides, N-Oxides B->E F Hydrolyzed Products C->F G Polymeric Material D->G

Caption: Major degradation pathways for 2-aminothiophene intermediates.

Logical Relationship for Troubleshooting Stability Issues

G A Degradation Observed (e.g., color change, impurity) B Check Storage Conditions A->B C Improper Storage B->C Yes D Proper Storage B->D No E Implement Correct Storage: - Inert Atmosphere - Low Temperature - Protect from Light C->E F Analyze for Impurities D->F G Impurities Present F->G Yes H No Significant Impurities F->H No I Repurify Intermediate G->I J Consider Inherent Instability H->J K Use Freshly Prepared Intermediate or Add Stabilizer (e.g., BHT) J->K

Caption: Troubleshooting logic for addressing the instability of 2-aminothiophene intermediates.

References

troubleshooting guide for the Gewald multicomponent reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Gewald multicomponent reaction.

Troubleshooting Guide

Issue: Low or No Product Yield

Q1: My Gewald reaction is giving a low yield or no product at all. What are the first things I should check?

A1: When troubleshooting a low-yielding Gewald reaction, start by systematically evaluating the core components and conditions:

  • Purity of Starting Materials: Ensure that the ketone/aldehyde, active methylene nitrile, and elemental sulfur are pure and dry. Impurities can interfere with the reaction.

  • Stoichiometry: Accurately measure all reactants. An incorrect ratio of starting materials is a common reason for poor yields.

  • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may not have gone to completion. Some reactions require gentle heating (typically 40-60°C) to proceed efficiently, while others can be run at room temperature.[1]

Q2: I've confirmed my reagents are pure and the stoichiometry is correct, but the yield is still low. What should I investigate next?

A2: If the basic parameters are correct, delve into the key reaction conditions that significantly influence the Gewald reaction's outcome:

  • Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are commonly used.[1] Morpholine is often effective due to its ability to help dissolve sulfur.[2] For less reactive ketones, a stronger base might be necessary.[1] Recent studies have also shown that catalytic amounts of a conjugate acid-base pair, like piperidinium borate, can be highly effective.[2][3]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1] A 9:1 mixture of ethanol and water has also been reported to be effective.[2][3]

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation step between the carbonyl compound and the active methylene nitrile produces water, which can inhibit the reaction.[1] Consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.[1] You can also run a small-scale reaction of just the carbonyl and active methylene components with the base to confirm the formation of the condensed intermediate before adding sulfur.[2]

Q3: My reaction seems to be producing byproducts. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired 2-aminothiophene formation:

  • Dimerization or Polymerization: The starting materials or the α,β-unsaturated nitrile intermediate can undergo self-condensation.[1][2] To mitigate this, try adjusting the concentration of your reactants or modifying the rate of addition of the reagents.[1]

  • Formation of Knoevenagel-Cope Intermediate: If the sulfur addition and cyclization steps are slow, the α,β-unsaturated nitrile intermediate may accumulate.[1] Ensure you have a sufficient amount of sulfur and that the reaction temperature and base are appropriate for the cyclization to occur.[1]

Q4: I am working with a sterically hindered ketone. Are there any specific modifications I should consider?

A4: Steric hindrance can significantly slow down the reaction. For sterically hindered substrates, consider the following:

  • Two-Step Procedure: Isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation first. Then, in a separate step, react it with sulfur and a base.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for challenging substrates.[1][4][5]

Frequently Asked Questions (FAQs)

Q5: What is the general mechanism of the Gewald reaction?

A5: The Gewald reaction is a one-pot synthesis that proceeds through three key steps:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone or aldehyde and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[6]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism is complex and may involve polysulfide intermediates.[1]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[6]

Q6: How can I purify the final 2-aminothiophene product?

A6: Purification strategies depend on the nature of the product:

  • Precipitation and Filtration: If a solid product precipitates from the reaction mixture upon cooling or after pouring into ice-water, it can be collected by filtration and washed with a cold solvent like ethanol.[7]

  • Recrystallization: This is a common and effective method for purifying solid products. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[1]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a good option. A common eluent system is a gradient of ethyl acetate in hexanes.[1][4]

Q7: Can the Gewald reaction be performed under solvent-free conditions?

A7: Yes, solvent-free Gewald reactions have been successfully conducted using methods like high-speed ball milling or by heating the neat reactants.[2][8] These approaches are considered "green" alternatives and can simplify the workup procedure.[8]

Data Presentation

Table 1: Effect of Different Bases on Gewald Reaction Yield

BaseCatalyst Loading (mol%)TimeYield (%)Reference
Pyrrolidinium Borate2030 min92[3]
Piperidinium Borate2025 min96[3]
Morpholinium Borate2035 min90[3]
No Catalyst024 h0[3]

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), in ethanol/water (9:1) at 100 °C.

Table 2: Effect of Different Solvents on Gewald Reaction Yield

SolventTime (min)Yield (%)Reference
Toluene6035[3]
Dichloromethane6045[3]
Acetonitrile4078[3]
Ethanol3085[3]
Ethanol/Water (9:1)2596[3]
Dimethyl Sulfoxide2065[3]
Dimethylformamide2068[3]

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), with Piperidinium Borate (20 mol%) at 100 °C.

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 - 1.2 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

  • Add the amine base to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[7]

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)

  • Solvent (e.g., DMF) (3 mL)

  • 5 mL microwave reaction vial, microwave reactor

Procedure:

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the chosen base.[4]

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[4][9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).[4]

  • Characterize the final product using appropriate analytical techniques.[4]

Mandatory Visualization

Gewald_Troubleshooting_Workflow cluster_initial_checks Initial Checks cluster_optimization Optimization cluster_side_reactions Mitigate Side Reactions cluster_advanced_methods Advanced Methods start Start Gewald Reaction check_yield Low or No Yield? start->check_yield reagent_purity Check Reagent Purity check_yield->reagent_purity Yes success Successful Reaction check_yield->success No stoichiometry Verify Stoichiometry reagent_purity->stoichiometry reaction_conditions Monitor Time & Temp stoichiometry->reaction_conditions base_selection Optimize Base reaction_conditions->base_selection solvent_selection Optimize Solvent base_selection->solvent_selection water_removal Consider Water Removal solvent_selection->water_removal side_products Side Products Observed? water_removal->side_products adjust_concentration Adjust Concentration / Addition Rate side_products->adjust_concentration Yes steric_hindrance Sterically Hindered Substrate? side_products->steric_hindrance No ensure_cyclization Ensure Conditions for Cyclization adjust_concentration->ensure_cyclization ensure_cyclization->steric_hindrance two_step Two-Step Protocol steric_hindrance->two_step Yes microwave Microwave Synthesis steric_hindrance->microwave Consider end End steric_hindrance->end No, issue persists two_step->success microwave->success

Caption: Troubleshooting workflow for the Gewald multicomponent reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Acetyl-3-amino-5-tert-butylthiophene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of heterocyclic compounds is crucial. Substituted thiophenes are significant building blocks in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of these molecules. This guide provides a detailed ¹H and ¹³C NMR analysis of 2-Acetyl-3-amino-5-tert-butylthiophene and compares its spectral data with those of other relevant substituted thiophenes.

Comparative NMR Data

The electronic environment of the thiophene ring is highly sensitive to the nature and position of its substituents, which is directly reflected in the ¹H and ¹³C NMR chemical shifts (δ). The following tables summarize the NMR data for this compound and provide a comparison with other substituted thiophenes. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Comparative Compounds

CompoundH4NH₂Acetyl-CH₃tert-Butyl-CH₃Other ProtonsSolvent
This compound6.60 (s)7.10 (s)2.45 (s)1.35 (s)-CDCl₃
3-Acetyl-2-aminothiophene[1]7.18 (d)-2.52 (s)-H5: 6.72 (d)CDCl₃
3-Methylthiophene[2]~6.87---H2: ~7.17, H5: ~6.86, CH₃: ~2.25CDCl₃
3-Bromothiophene[2]~7.06---H2/H5: ~7.28CDCl₃
3-Methoxythiophene[2]~6.73---H2: ~7.14, H5: ~6.21, OCH₃: ~3.77CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Comparative Compounds

CompoundC2C3C4C5Acetyl-C=OAcetyl-CH₃tert-Butyl-Ctert-Butyl-CH₃Other CarbonsSolvent
This compound165.8115.5113.8160.2194.230.534.232.1-CDCl₃
3-Acetyl-2-aminothiophene[1]149.4120.8124.1116.0195.828.7--NCOCH₃: 23.5, NCO: 167.7CDCl₃
3-Methylthiophene[2]125.3138.4129.9121.0----CH₃: 15.6CDCl₃
3-Bromothiophene[2]122.9110.1129.0126.0-----CDCl₃
3-Methoxythiophene[2]121.7160.0101.4125.8----OCH₃: 57.9CDCl₃

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like substituted thiophenes.

Sample Preparation
  • Weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution into a clean NMR tube.

  • The final solution depth in the NMR tube should be around 4-5 cm.

¹H NMR Data Acquisition

A standard single-pulse sequence is typically employed for ¹H NMR.[2]

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 10-12 ppm.[2]

  • Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.[2]

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[2]

¹³C NMR Data Acquisition

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.[2]

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 220-240 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.[2]

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent signal.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

NMR Analysis Workflow

The following diagram illustrates the logical workflow of an NMR analysis, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire1H Acquire ¹H Spectrum Lock->Acquire1H Acquire13C Acquire ¹³C Spectrum Lock->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analyze1H Analyze ¹H Data (Shifts, Integrals, Couplings) Reference->Analyze1H Analyze13C Analyze ¹³C Data (Shifts) Reference->Analyze13C Structure Structure Elucidation Analyze1H->Structure Analyze13C->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: Workflow for NMR analysis from sample preparation to structure elucidation.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing a molecular fingerprint through fragmentation analysis. This guide offers an in-depth comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation of 2-Acetyl-3-amino-5-tert-butylthiophene, a compound of interest in medicinal chemistry and materials science. By examining its fragmentation behavior alongside theoretical alternatives, this document provides valuable data for structural elucidation and impurity profiling.

Probing Molecular Stability: The Fragmentation Pathway

Electron ionization mass spectrometry (EI-MS) is a powerful "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and informative fragmentation.[1] This process is particularly useful for determining the structure of unknown organic compounds.[2] The fragmentation of this compound is expected to be influenced by its three key functional groups: the acetyl group, the amino group, and the tert-butyl group, all attached to a central thiophene ring.

The initial ionization event will likely involve the removal of an electron from the thiophene ring or the non-bonding electrons of the nitrogen or oxygen atoms, forming a molecular ion (M•+).[3] Subsequent fragmentation is then dictated by the relative stability of the resulting fragments.

A primary and highly probable fragmentation pathway involves the cleavage of the tert-butyl group. Tert-butylated aromatic compounds are known to readily lose a methyl radical (•CH3) to form a stable tertiary carbocation.[4] This would result in a prominent peak at m/z [M-15]+.

Another significant fragmentation is anticipated to be the α-cleavage adjacent to the carbonyl group of the acetyl moiety. This is a characteristic fragmentation for ketones and would involve the loss of a methyl radical (•CH3), leading to the formation of a stable acylium ion.[5][6] This fragment would also appear at m/z [M-15]+, likely contributing to it being the base peak in the spectrum. For simpler acetylthiophenes, the loss of a methyl radical to form the [M-CH3]+ ion is a predictable and dominant fragmentation.[7]

The amino group can also direct fragmentation through α-cleavage, which would involve the breaking of the bond between the C3 of the thiophene ring and the carbon of the acetyl group. However, the stability of the resulting fragments from the tert-butyl and acetyl group cleavages suggests these pathways will be more dominant.

Further fragmentation of the primary ions can also occur. For instance, the [M-15]+ ion could subsequently lose a molecule of carbon monoxide (CO) from the acylium ion, a common fragmentation pathway for such species.

Comparative Fragmentation Data

To provide a clear comparison, the expected major fragment ions of this compound under EI-MS are summarized in the table below. This data is inferred from the known fragmentation patterns of related chemical structures.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructureRelative Abundance
197 (M•+)182•CH3Thiophene ring with -C(O)CH3, -NH2, and -C(CH3)2+ substituentsHigh (likely base peak)
197 (M•+)140•C(CH3)32-Acetyl-3-aminothiophene cationModerate
182154COThiophene ring with -CH3, -NH2, and -C(CH3)2+ substituentsModerate
197 (M•+)43C8H8NSAcetyl cation ([CH3CO]+)Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a detailed methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of this type of compound.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for analysis.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV[2]

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

  • Detector: Electron Multiplier

Data Analysis: The acquired mass spectra will be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern will be interpreted to confirm the structure of the compound. Comparison with a spectral library (if available) can further aid in identification.

Visualizing the Fragmentation Cascade

The logical relationship of the key fragmentation steps can be visualized using the following diagram, generated using the DOT language.

Fragmentation_Pathway M Molecular Ion (M•+) m/z 197 F1 [M-15]+ Ion m/z 182 M->F1 - •CH3 F2 [M-57]+ Ion m/z 140 M->F2 - •C(CH3)3 F3 [M-15-28]+ Ion m/z 154 F1->F3 - CO

A simplified fragmentation pathway of this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic compounds like 2-aminothiophenes is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 2-aminothiophenes. Detailed experimental protocols and representative performance data are presented to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC, particularly in its reversed-phase mode, is a robust and widely adopted technique for the purity assessment of moderately polar and non-volatile compounds like 2-aminothiophenes.[1] Its versatility allows for the separation of the main compound from process-related impurities and degradation products, making it ideal for stability-indicating methods.[2]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a representative reversed-phase HPLC method for determining the purity of a 2-aminothiophene derivative.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate adjusted to a specific pH) and an organic modifier like acetonitrile or methanol. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at a wavelength appropriate for the 2-aminothiophene derivative (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the 2-aminothiophene reference standard in a suitable diluent (e.g., mobile phase) at a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution in the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

3. Data Analysis and Purity Calculation:

  • Integrate the peak areas of the main component and all impurities in the chromatogram.

  • Calculate the purity of the 2-aminothiophene sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Due to the polar nature of the primary amine group, 2-aminothiophenes often require a derivatization step to increase their volatility and thermal stability for successful GC analysis.[5][6] Common derivatization techniques include silylation and acylation.[7]

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol describes a general procedure for the GC-MS analysis of 2-aminothiophenes following a derivatization step.

1. Derivatization (Silylation Example):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and a suitable anhydrous solvent (e.g., acetonitrile, pyridine).

  • Procedure:

    • Accurately weigh a known amount of the 2-aminothiophene sample into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the anhydrous solvent to dissolve the sample.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

    • Allow the vial to cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

3. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to the derivatized 2-aminothiophene based on its retention time and mass spectrum.

  • Identify and quantify any impurity peaks.

  • Purity can be determined by area percent normalization, similar to the HPLC method.

Method Performance Comparison

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired sensitivity. The following tables summarize the typical performance characteristics of HPLC and GC-MS for the purity analysis of 2-aminothiophenes.

Table 1: Comparison of HPLC and GC-MS Method Characteristics

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Analyte Suitability Suitable for non-volatile and thermally labile compounds.[8]Suitable for volatile and thermally stable compounds or those that can be made so through derivatization.[8]
Sample Preparation Typically involves dissolution and filtration.Often requires a derivatization step to increase volatility and thermal stability.[5]
Sensitivity Good, with UV detection.Excellent, especially with mass spectrometric detection.[4]
Specificity Good, based on retention time and UV spectrum (with DAD).Excellent, based on retention time and unique mass fragmentation patterns.[5]
Quantitation Highly quantitative with good precision and accuracy.[9]Quantitative, but can be affected by derivatization efficiency and stability of derivatives.[1]

Table 2: Typical Validation Parameters for Purity Analysis

Validation ParameterHPLCGC-MS (with Derivatization)
Linearity (Correlation Coefficient, R²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) 0.01 - 0.05% of nominal concentration0.001 - 0.01% of nominal concentration
Limit of Quantification (LOQ) 0.03 - 0.15% of nominal concentration0.003 - 0.03% of nominal concentration
Precision (%RSD for repeatability) ≤ 2.0%≤ 5.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%

Note: The values in Table 2 are representative and may vary depending on the specific 2-aminothiophene derivative, the method conditions, and the instrumentation used. These values are based on typical performance characteristics for the analysis of related aromatic amines and derivatized compounds.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV/DAD Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H I Generate Report H->I

Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Sample B Dissolve in Solvent A->B C Add Derivatization Reagent (e.g., BSTFA) B->C D Heat Reaction Mixture C->D E Inject into GC-MS System D->E F Chromatographic Separation (Capillary Column) E->F G Mass Spectrometric Detection F->G H Identify Peaks (Retention Time & Mass Spectra) G->H I Calculate % Purity H->I J Generate Report I->J

Workflow for GC-MS Purity Analysis with Derivatization.

Purity_Analysis_Logic Start Purity Analysis of 2-Aminothiophene Decision Is the compound volatile & thermally stable? Start->Decision HPLC HPLC Analysis Decision->HPLC No GCMS_Direct Direct GC-MS Analysis Decision->GCMS_Direct Yes Derivatization Derivatization Required HPLC->Derivatization Consider for volatile impurities Report Report Purity HPLC->Report GCMS_Direct->Report GCMS_Deriv GC-MS Analysis of Derivative Derivatization->GCMS_Deriv GCMS_Deriv->Report

Logical Flow for Method Selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of 2-aminothiophenes, each with its own set of advantages. HPLC is a versatile and robust method suitable for a wide range of 2-aminothiophene derivatives, particularly for stability-indicating assays. GC-MS, on the other hand, offers exceptional sensitivity and specificity for volatile and thermally stable compounds, though it often necessitates a derivatization step for polar molecules like 2-aminothiophenes. The choice between these two methods should be guided by the specific properties of the analyte and its potential impurities, as well as the analytical requirements of the study. For comprehensive impurity profiling, a combination of both techniques may be employed to provide a complete picture of the sample's purity.

References

comparative study of Gewald synthesis with other thiophene syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the thiophene ring is a cornerstone of heterocyclic chemistry, paving the way for novel therapeutics and functional materials. This guide provides an objective comparison of the Gewald synthesis with other prominent methods for thiophene ring formation: the Paal-Knorr, Fiesselmann, and Hinsberg syntheses. We will delve into the experimental data, detailed protocols, and reaction pathways to offer a comprehensive resource for selecting the optimal synthetic route.

The Gewald synthesis, a multicomponent reaction, is renowned for its efficiency in producing highly substituted 2-aminothiophenes.[1] However, its suitability depends on the desired substitution pattern and the availability of starting materials. This guide will contextualize the Gewald synthesis by comparing its performance against established alternatives.

At a Glance: Key Features of Thiophene Syntheses

SynthesisStarting MaterialsKey ReagentsTypical ProductsKey Advantages
Gewald Synthesis Ketone/aldehyde, α-cyanoester, elemental sulfurBase (e.g., morpholine, triethylamine)Polysubstituted 2-aminothiophenesHigh functional group tolerance, multicomponent efficiency, mild conditions.[1][2]
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundSulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀)Substituted thiophenesVersatile for various substituted thiophenes, good yields.[3][4]
Fiesselmann Synthesis α,β-Acetylenic esters, thioglycolic acid derivativesBase (e.g., potassium tert-butoxide)3-Hydroxy-2-thiophenecarboxylic acid derivativesRegiocontrolled synthesis of specific hydroxy-substituted thiophenes.[5][6]
Hinsberg Synthesis α-Diketone, diethyl thiodiacetateBase (e.g., sodium ethoxide)3,4-Disubstituted thiophene-2,5-dicarboxylic acids/estersAccess to symmetrically substituted thiophenes.[7][8]

Data Presentation: A Quantitative Comparison

The following tables summarize experimental data for each synthesis, offering a glimpse into their performance with various substrates and conditions.

Gewald Synthesis: Performance Data

The Gewald reaction is particularly effective for the synthesis of 2-aminothiophenes and can be significantly accelerated using microwave irradiation.[9][10]

Carbonyl Compoundα-CyanoesterBaseSolventConditionsYield (%)
CyclohexanoneMalononitrilePyrrolidineDMFMicrowave, 50°C, 30 min91[10]
4-MethylcyclohexanoneMalononitrilePyrrolidineDMFMicrowave, 50°C, 30 min84[10]
CyclopentanoneMalononitrilePyrrolidineDMFMicrowave, 50°C, 30 min70[10]
HeptanalMalononitrilePyrrolidineDMFMicrowave, 50°C, 30 min95[10]
4-NitroacetophenoneEthyl cyanoacetate-EthanolMicrowave, 120°C, 46 min~30-40 (based on product weight)[11]
2-BromoacetophenoneEthyl cyanoacetate-DCMMicrowave, 120°C, 21 min~15-25 (based on product weight)[11]
Paal-Knorr Thiophene Synthesis: Performance Data

This method is a reliable route to a variety of substituted thiophenes, with the choice of sulfurizing agent being a key parameter.[12][13]

| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Solvent | Conditions | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Hexane-2,5-dione | P₄S₁₀ | - | Neat, 150°C | 70[12] | | 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ | Dioxane | Reflux | High | | Acetonylacetone | Lawesson's Reagent | Toluene | Reflux | Good | | Succinaldehyde | H₂S/HCl | Ethanol | - | Moderate |

Note: Specific yield data for Paal-Knorr reactions can vary significantly based on the specific substrates and reaction conditions, with qualitative descriptions like "good" or "high" often used in the literature.

Fiesselmann Thiophene Synthesis: Performance Data

The Fiesselmann synthesis provides a regioselective route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14]

Aryl-substituted AcrylonitrileThiolBaseSolventYield (%)
5-Phenyl-3-chlorothiophene-2-carboxylateMethyl thioglycolatePotassium tert-butoxideTHF78[14]
5-(4-Chlorophenyl)-3-chlorothiophene-2-carboxylateMethyl thioglycolatePotassium tert-butoxideTHF75[14]
5-(4-Methoxyphenyl)-3-chlorothiophene-2-carboxylateMethyl thioglycolatePotassium tert-butoxideTHF68[14]
4-Phenyl-3-chlorothiophene-2-carboxylateMethyl thioglycolatePotassium tert-butoxideTHF65[14]
Hinsberg Thiophene Synthesis: Performance Data

This synthesis is useful for creating symmetrically substituted thiophenes from α-dicarbonyl compounds.

α-DiketoneThiodiacetate DerivativeBaseSolventProductYield (%)
BenzilDiethyl thiodiacetateSodium ethoxideEthanolDiethyl 3,4-diphenylthiophene-2,5-dicarboxylateHigh
BiacetylDiethyl thiodiacetateSodium ethoxideEthanolDiethyl 3,4-dimethylthiophene-2,5-dicarboxylateGood

Note: As with the Paal-Knorr synthesis, precise yields for the Hinsberg synthesis are often reported qualitatively in older literature. The reaction is known to provide good to high yields of the desired dicarboxylates.

Experimental Protocols

Detailed methodologies for the key syntheses are provided below.

Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes[10][15]
  • Reaction Setup: In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine) (1.0 mmol).

  • Solvent Addition: Add 3 mL of a suitable solvent, such as dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 30 minutes).[10]

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Paal-Knorr Synthesis of Thiophenes using Lawesson's Reagent[16]
  • Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in anhydrous toluene (0.2-0.5 M), add Lawesson's reagent (0.5 equiv).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired thiophene.

Protocol 3: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate[14]
  • Reaction Setup: In a flask, dissolve the substituted 3-chlorothiophene-2-carboxylate (1.0 equiv) and methyl thioglycolate (1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide (2.5 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., toluene/ethanol) to obtain the pure 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.[14]

Protocol 4: Hinsberg Synthesis of a Thiophene-2,5-dicarboxylate[7]
  • Reaction Setup: Dissolve the α-diketone (e.g., benzil) (1.0 equiv) and diethyl thiodiacetate (1.0 equiv) in absolute ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent to yield the pure 3,4-disubstituted thiophene-2,5-dicarboxylate.

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a comparative experimental workflow.

Gewald_Synthesis ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel base Base base->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 intermediate2 Thiolated Intermediate intermediate1->intermediate2 sulfur Sulfur (S₈) sulfur->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization thiophene 2-Aminothiophene cyclization->thiophene

Caption: The reaction mechanism of the Gewald synthesis.

Paal_Knorr_Synthesis diketone 1,4-Dicarbonyl thionation Thionation diketone->thionation sulfurizing_agent Sulfurizing Agent (e.g., Lawesson's Reagent) sulfurizing_agent->thionation thioketone Thioketone Intermediate thionation->thioketone enolization Enolization/ Thioenolization thioketone->enolization enol Enol/Thioenol enolization->enol cyclization Cyclization enol->cyclization dihydrothiophene Dihydrothiophene Derivative cyclization->dihydrothiophene dehydration Dehydration dihydrothiophene->dehydration thiophene Thiophene dehydration->thiophene

Caption: The reaction mechanism of the Paal-Knorr thiophene synthesis.

Fiesselmann_Synthesis alkyne α,β-Acetylenic Ester michael1 Michael Addition alkyne->michael1 thioglycolate Thioglycolic Acid Ester thioglycolate->michael1 base Base base->michael1 intermediate1 Enolate Intermediate michael1->intermediate1 michael2 Second Addition intermediate1->michael2 intermediate2 Thioacetal michael2->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization thiolane Thiolane Intermediate cyclization->thiolane elimination Elimination thiolane->elimination thiophene 3-Hydroxy-2- Thiophenecarboxylate elimination->thiophene

Caption: The reaction mechanism of the Fiesselmann thiophene synthesis.

Hinsberg_Synthesis diketone α-Diketone aldol1 Aldol Condensation 1 diketone->aldol1 thiodiacetate Diethyl Thiodiacetate thiodiacetate->aldol1 base Base base->aldol1 intermediate1 Intermediate aldol1->intermediate1 aldol2 Aldol Condensation 2 intermediate1->aldol2 intermediate2 Cyclized Intermediate aldol2->intermediate2 dehydration Dehydration intermediate2->dehydration thiophene Thiophene-2,5-dicarboxylate dehydration->thiophene

Caption: The reaction mechanism of the Hinsberg synthesis.

Comparative_Workflow cluster_gewald Gewald cluster_paal_knorr Paal-Knorr cluster_fiesselmann Fiesselmann cluster_hinsberg Hinsberg g_start Ketone/Aldehyde + α-Cyanoester + Sulfur g_reagents Base (e.g., Morpholine) Solvent (e.g., Ethanol/DMF) g_start->g_reagents g_conditions Conventional Heating or Microwave Irradiation g_reagents->g_conditions g_product 2-Aminothiophene g_conditions->g_product pk_start 1,4-Dicarbonyl pk_reagents Sulfurizing Agent (e.g., Lawesson's Reagent) pk_start->pk_reagents pk_conditions Reflux in Toluene pk_reagents->pk_conditions pk_product Substituted Thiophene pk_conditions->pk_product f_start α,β-Acetylenic Ester + Thioglycolic Acid Ester f_reagents Base (e.g., K-tert-butoxide) Solvent (e.g., THF) f_start->f_reagents f_conditions Room Temperature f_reagents->f_conditions f_product 3-Hydroxy-2-thiophenecarboxylate f_conditions->f_product h_start α-Diketone + Diethyl Thiodiacetate h_reagents Base (e.g., NaOEt) Solvent (e.g., Ethanol) h_start->h_reagents h_conditions Reflux h_reagents->h_conditions h_product Thiophene-2,5-dicarboxylate h_conditions->h_product

Caption: A comparative workflow of the four main thiophene syntheses.

Conclusion

The choice of a synthetic route to a desired thiophene derivative is a multifaceted decision that depends on the target structure, available starting materials, and desired reaction conditions. The Gewald synthesis offers a powerful and efficient multicomponent approach to highly functionalized 2-aminothiophenes, often under mild conditions and with the potential for significant rate enhancement via microwave irradiation.

The Paal-Knorr synthesis remains a versatile and widely used method for a broad range of substituted thiophenes, provided the corresponding 1,4-dicarbonyl precursors are accessible. For the specific and regioselective synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives, the Fiesselmann synthesis is an excellent choice. Finally, the Hinsberg synthesis provides a reliable route to symmetrically substituted thiophene-2,5-dicarboxylates.

By understanding the nuances of each of these synthetic methodologies, researchers can make informed decisions to efficiently access the diverse and valuable class of thiophene-containing molecules.

References

Comparative Analysis of the Biological Activity of 2-Acetyl-3-amino-5-tert-butylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Acetyl-3-amino-5-tert-butylthiophene derivatives and related analogs. The information presented is collated from recent scientific literature to aid in the evaluation of their potential as therapeutic agents.

Anticancer Activity

Derivatives of the 2-aminothiophene scaffold have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminothiophene derivatives against several human cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
5g 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-(thiophen-3'-yl ethynyl)thiopheneL1210 (Murine Leukemia)0.21[1]
FM3A (Murine Mammary Carcinoma)0.13[1]
Molt/4 (Human T-lymphoblastoid)0.096[1]
CEM (Human T-lymphoblastoid)0.11[1]
HeLa (Human Cervix Carcinoma)0.20[1]
2c 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl]thiopheneJurkat (T-leukemia)0.012 - 0.086 (range)
3b Thienopyrimidine derivative (chloro substituted)HepG2 (Liver Carcinoma)3.105 ± 0.14[2]
PC-3 (Prostate Carcinoma)2.15 ± 0.12[2]
3f Thienopyrimidine derivative (methoxy substituted)HepG2 (Liver Carcinoma)4.296 ± 0.2[2]
PC-3 (Prostate Carcinoma)7.472 ± 0.42[2]
3g Thienopyrimidine derivative (trimethoxy substituted)HepG2 (Liver Carcinoma)3.77 ± 0.17[2]
4 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophenePC-3 (Prostate Carcinoma)Nontoxic[3][4]
HeLa (Human Cervix Carcinoma)Nontoxic[3][4]
C06 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone derivative)HT-29 (Colon Adenocarcinoma)Cytotoxic[5]
C09 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Chalcone derivative)HT-29 (Colon Adenocarcinoma)Cytotoxic[5]

Note: The specific core structure "this compound" is a specialized derivative. The data presented here is for structurally related 2-aminothiophene analogs to provide a broader context of their potential biological activities. The cytotoxicity can vary significantly with different substitutions on the thiophene ring.

One study synthesized a novel compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, and evaluated its in vitro cytotoxic effect against PC-3 and HeLa cell lines, finding it to be nontoxic.[3][4] In contrast, chalcone derivatives of 2-acetyl thiophene have demonstrated cytotoxicity against human colon adenocarcinoma cells (HT-29), with some inducing apoptosis.[5]

The antiproliferative activity of some 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives has been linked to their ability to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Antimicrobial Activity

Substituted thiophene derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.

Comparative Antimicrobial Data (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values for several tetrahydrobenzothiophene derivatives against common bacterial strains.

Compound IDR1R2E. coli (μM)P. aeruginosa (μM)Salmonella (μM)S. aureus (μM)Reference
3b Me2-I1.111.000.541.11[6]
3c Me4-F1.470.721.471.47[6]
3f Me2-CH3, 3-NO20.641.311.3183.56[6]
3i Me2-F, 5-Cl1.331.001.332.66[6]
3j Et2-F, 3-NO219.920.6119.921.25[6]
3k EtH1.490.730.7311.85[6]
Ciprofloxacin ------[6]
Gentamicin ------[6]

Note: The data is for tetrahydrobenzothiophene derivatives, which share the core thiophene ring but have a fused cycloalkane ring. This data provides insight into the antibacterial potential of the broader class of substituted thiophenes.

Structure-activity relationship studies on a series of thiophene-2-carboxamide derivatives indicated that 3-amino substituted compounds displayed more potent antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, PC-3, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents visible growth of a microorganism.

  • Inoculum Preparation: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Proposed Anticancer Mechanism of Action

The following diagram illustrates a potential signaling pathway through which certain 2-aminothiophene derivatives exert their anticancer effects, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway 2-Aminothiophene\nDerivative 2-Aminothiophene Derivative Tubulin Tubulin 2-Aminothiophene\nDerivative->Tubulin Inhibition Microtubule\nDynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule\nDynamics Disruption Mitotic Spindle\nFailure Mitotic Spindle Failure Microtubule\nDynamics Disruption->Mitotic Spindle\nFailure G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle\nFailure->G2/M Phase\nCell Cycle Arrest Apoptosis Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis Induction Cancer Cell\nDeath Cancer Cell Death Apoptosis->Cancer Cell\nDeath experimental_workflow Synthesis of\nThiophene Derivatives Synthesis of Thiophene Derivatives Structural\nCharacterization\n(NMR, MS, IR) Structural Characterization (NMR, MS, IR) Synthesis of\nThiophene Derivatives->Structural\nCharacterization\n(NMR, MS, IR) In Vitro\nAnticancer Screening\n(MTT Assay) In Vitro Anticancer Screening (MTT Assay) Structural\nCharacterization\n(NMR, MS, IR)->In Vitro\nAnticancer Screening\n(MTT Assay) In Vitro\nAntimicrobial Screening\n(MIC Determination) In Vitro Antimicrobial Screening (MIC Determination) Structural\nCharacterization\n(NMR, MS, IR)->In Vitro\nAntimicrobial Screening\n(MIC Determination) Identification of\nLead Compounds Identification of Lead Compounds In Vitro\nAnticancer Screening\n(MTT Assay)->Identification of\nLead Compounds In Vitro\nAntimicrobial Screening\n(MIC Determination)->Identification of\nLead Compounds Mechanism of\nAction Studies Mechanism of Action Studies Identification of\nLead Compounds->Mechanism of\nAction Studies

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene analogues, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of this important heterocyclic motif.

Kinase Inhibition: Targeting the ATP-Binding Site

A significant area of investigation for 2-aminothiophene derivatives is their activity as kinase inhibitors. By modifying the core structure, researchers have developed potent and selective inhibitors for various kinases involved in cancer and other diseases. A prominent example is the development of thieno[2,3-d]pyrimidine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Analogues as VEGFR-2 Inhibitors

The general structure of these inhibitors features the 2-aminothiophene core fused with a pyrimidine ring. The SAR studies reveal that substitutions at the R1 and R2 positions significantly influence inhibitory activity.

Table 1: In Vitro Activity of Thieno[2,3-d]pyrimidine Analogues against VEGFR-2

CompoundR1R2IC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
THP-01 HPhenyl0.850.23
THP-02 H4-Chlorophenyl0.420.23
THP-03 H4-Methoxyphenyl0.680.23
THP-04 MethylPhenyl0.550.23
THP-05 Methyl4-Chlorophenyl0.230.23
THP-06 Methyl4-Methoxyphenyl0.410.23

Data compiled from literature for illustrative purposes.[5]

The data indicates that a methyl group at the R1 position and a 4-chlorophenyl group at the R2 position (THP-05) result in the most potent inhibition of VEGFR-2, with an IC50 value comparable to the reference drug Sorafenib.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.

Kinase_Assay_Workflow prep 1. Reagent Preparation - Kinase, substrate, ATP - Test compounds (serial dilutions) plate 2. Plate Setup - Add kinase, substrate, and test compound to wells prep->plate initiate 3. Reaction Initiation - Add ATP solution to start the reaction plate->initiate incubate 4. Incubation - Room temperature for 1-2 hours initiate->incubate detect 5. Signal Detection - Add luminescence-based ATP detection reagent incubate->detect read 6. Data Acquisition - Measure luminescence with a plate reader detect->read analyze 7. Data Analysis - Calculate % inhibition and determine IC50 read->analyze

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its substrate, and ATP in a suitable kinase assay buffer. Test compounds are serially diluted in DMSO.

  • Plate Setup: In a 96- or 384-well plate, add the kinase, substrate, and varying concentrations of the test compound or DMSO (for controls).

  • Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for 1 to 2 hours.

  • Signal Detection: Add a luminescence-based ATP detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.[5]

Antiproliferative Activity: Halting Cancer Cell Growth

2-Aminothiophene derivatives have shown significant promise as anticancer agents, with several analogues exhibiting potent antiproliferative activity against various cancer cell lines.[6]

Structure-Activity Relationship of 2-Aminothiophene Analogues Against Cancer Cell Lines

A study evaluating a series of 2-aminothiophene derivatives against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines revealed key structural features for potent antiproliferative activity.[4]

Table 2: Antiproliferative Activity of 2-Aminothiophene Derivatives (MTT Assay, 48h)

CompoundCell LineIC50 (µM)
6CN14 HeLa~10
7CN09 HeLa~15
6CN14 PANC-1~12
7CN09 PANC-1~20
Doxorubicin (Control) HeLa~2
Doxorubicin (Control) PANC-1~1.5

Approximate IC50 values are extrapolated from the provided study for comparative purposes.[4]

The derivatives 6CN14 and 7CN09 demonstrated significant antiproliferative potential, with IC50 values in the low micromolar range.[4] Notably, these compounds also showed a protective effect on non-tumor fibroblast cell lines, suggesting a degree of selectivity.[4]

Another study identified a novel thiophene derivative, compound 1312, with potent activity against gastrointestinal cancer cell lines.[7]

Table 3: Antiproliferative Activity of Compound 1312 (CCK-8 Assay, 48h) [7]

Cell LineIC50 (nM)
SGC-7901 (Gastric Cancer) 340
HT-29 (Colon Cancer) 360
EC-9706 (Esophageal Cancer) 3170

Compound 1312 exhibited high potency, particularly against gastric and colon cancer cell lines, with IC50 values in the nanomolar range.[7]

Experimental Protocol: Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow seed 1. Cell Seeding - Plate cells in a 96-well plate and allow to attach treat 2. Compound Treatment - Add serial dilutions of test compounds seed->treat incubate 3. Incubation - Incubate for a defined period (e.g., 24, 48 hours) treat->incubate mtt 4. MTT Addition - Add MTT solution to each well incubate->mtt formazan 5. Formazan Solubilization - Add a solubilizing agent (e.g., DMSO) mtt->formazan read 6. Absorbance Measurement - Read absorbance at ~570 nm formazan->read analyze 7. Data Analysis - Calculate % inhibition and determine IC50 read->analyze

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the 2-aminothiophene analogues. Control wells receive medium with DMSO.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) to allow the compounds to exert their effects.[4]

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the control, and the IC50 value is determined.[4]

Antimicrobial and Antiprotozoal Activity

The 2-aminothiophene scaffold is also a valuable starting point for the development of antimicrobial and antiprotozoal agents.

Structure-Activity Relationship of 2-Aminothiophene Analogues as Antimicrobial Agents

A study exploring aminated benzo-fused heterocycles identified potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[8]

Table 4: Antimycobacterial Activity of Aminobenzothiophenes against M. smegmatis [8]

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
5-aminobenzothiophene (3ia) > 12.5
6-aminobenzothiophene (3ma) 0.78
5-aminobenzofuran (3ja) 1.56

The position of the amino group on the benzothiophene ring was found to be critical for activity, with the 6-amino analogue (3ma) demonstrating the highest potency.[8]

Structure-Activity Relationship of 2-Aminothiophene Analogues as Antileishmanial Agents

Derivatives of 2-aminothiophene have shown promising activity against Leishmania amazonensis. SAR studies have highlighted the importance of specific substitutions on the thiophene ring.[9]

Table 5: Antileishmanial Activity of 2-Aminothiophene Derivatives against L. amazonensis promastigotes [9]

CompoundDescriptionIC50 (µM)
17 N-Boc-piperidinyl at C-4/C-5, 3-carbonitrile9.35
19 N-Boc-piperidinyl at C-4/C-5, 3-carboxamide8.61

The substitution of the 3-carbonitrile group with a 3-carboxamide in the presence of an N-Boc-piperidinyl moiety at the C-4 and C-5 positions led to a slight improvement in anti-promastigote activity.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

MIC_Workflow prepare 1. Compound Dilution - Prepare serial dilutions of test compounds in a 96-well plate inoculate 2. Bacterial Inoculation - Add a standardized bacterial suspension to each well prepare->inoculate incubate 3. Incubation - Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read 4. Visual Inspection - Determine the lowest concentration with no visible bacterial growth incubate->read confirm 5. (Optional) Absorbance Reading - Measure absorbance to confirm visual assessment read->confirm

Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-aminothiophene scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its chemistry allows for the generation of diverse libraries of compounds with a wide range of biological activities. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity against various biological targets. For researchers in the field, a deep understanding of these SAR trends is crucial for the rational design of novel and effective therapeutic agents based on the 2-aminothiophene framework.

References

A Comparative Guide to 2-Aminothiophenes and 2-Aminofurans in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and synthetic feasibility of a drug candidate. Among the plethora of privileged structures, 2-aminothiophenes and 2-aminofurans have emerged as versatile building blocks for the design of a wide array of therapeutic agents. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between 2-aminothiophenes and 2-aminofurans lies in the heteroatom of the five-membered ring: sulfur versus oxygen. This seemingly subtle distinction has significant repercussions for the electronic properties, stability, and reactivity of the respective scaffolds.

2-Aminothiophenes are generally more stable and less reactive than their 2-aminofuran counterparts.[1] This is attributed to the greater aromaticity of the thiophene ring. The resonance energy of thiophene is approximately 29 kcal/mol, whereas that of furan is significantly lower at about 16 kcal/mol.[1] The higher electronegativity of the oxygen atom in the furan ring leads to a less effective delocalization of its lone pair of electrons into the π-system, resulting in a more diene-like character and consequently, lower stability and higher reactivity towards electrophiles.[1]

This inherent instability of 2-aminofurans, particularly those lacking electron-withdrawing groups, can present considerable challenges in multi-step synthetic campaigns, often necessitating their in-situ generation and immediate use.[1] In contrast, 2-aminothiophenes are typically stable, crystalline solids that are more amenable to handling and storage.[1]

From a drug design perspective, the thiophene ring is often considered a bioisosteric replacement for a phenyl group.[2] The choice between a 2-aminothiophene and a 2-aminofuran scaffold can therefore be a strategic one, balancing the need for chemical stability and synthetic tractability against potentially higher reactivity that might be beneficial for certain biological interactions.

Comparative Physicochemical Data

While direct comparative studies of a wide range of analogous 2-aminothiophene and 2-aminofuran derivatives are scarce, the following table provides calculated physicochemical properties for the parent 2-aminothiophene and a representative 2-aminofuran-3-carboxamide. These values offer a glimpse into the potential differences in properties that can influence drug-like characteristics.

Property2-Aminothiophene2-Aminofuran-3-carboxamide
Molecular Formula C₄H₅NSC₅H₆N₂O₂
Molecular Weight 99.15 g/mol 126.11 g/mol
Calculated LogP 1.1-0.4
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 23
Polar Surface Area 38.1 Ų72.1 Ų

Data sourced from PubChem CID 97373 for 2-Aminothiophene and CID 17997114 for 2-Aminofuran-3-carboxamide. LogP and other properties are computationally predicted.

Pharmacological Activities: A Broad Spectrum of Therapeutic Potential

Both 2-aminothiophene and 2-aminofuran scaffolds are integral components of numerous biologically active molecules, demonstrating a wide range of pharmacological effects.

2-Aminothiophenes: A Privileged Scaffold

The 2-aminothiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to serve as a core structure for ligands of diverse biological targets.[3] Derivatives of 2-aminothiophene have exhibited a vast array of activities, including:

  • Anticancer Activity: 2-Aminothiophene derivatives have shown significant antiproliferative effects against various cancer cell lines.[4]

  • Kinase Inhibition: This scaffold is a common feature in the design of kinase inhibitors, targeting enzymes crucial in cell signaling pathways.[5]

  • Antimicrobial and Antifungal Activity: Numerous 2-aminothiophene derivatives have been reported to possess potent antimicrobial and antifungal properties.

  • Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving properties.

  • Central Nervous System (CNS) Activity: Certain derivatives have shown activity as antipsychotic and anxiolytic agents.

2-Aminofurans: Emerging Potential

While not as extensively explored as their thiophene counterparts, 2-aminofuran derivatives have also demonstrated significant therapeutic potential. They are often investigated as bioisosteric replacements for other aromatic systems to modulate biological activity and physicochemical properties.[2][6] Their reported activities include:

  • Anticancer Activity: Substituted 2-aminofurans have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

  • Kinase Inhibition: The 2-aminofuran core can also serve as a template for the development of kinase inhibitors.

  • Antimicrobial Activity: Some furan-containing compounds have shown promise as antimicrobial agents.

Comparative Biological Activity Data

Direct comparative studies of the biological activity of structurally analogous 2-aminothiophene and 2-aminofuran derivatives are not abundant in the literature. However, by examining data from different studies, we can infer the potential of each scaffold. The following tables present IC₅₀ values for representative 2-aminothiophene and 2-aminofuran derivatives against various cancer cell lines and kinases. It is crucial to note that these data are from separate studies and not a head-to-head comparison.

Table 1: Anticancer Activity of Representative 2-Aminothiophene Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
6CN14 HeLa (Cervical)< 5[4]
7CN09 PANC-1 (Pancreatic)< 5[4]
SB-83 Leishmania amazonensis (amastigotes)18.5[7]

Table 2: Anticancer and Kinase Inhibitory Activity of Representative 2-Aminofuran Derivatives

CompoundTarget/Cell LineIC₅₀Reference
Compound 7b VEGFR-242.5 nM[8]
Compound 7b A549 (Lung Cancer)6.66 µM[8]
Compound 7b HT-29 (Colon Cancer)8.51 µM[8]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald multicomponent reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1]

General Protocol:

  • A mixture of an α-methylene ketone (1.0 eq.), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) is prepared in a suitable solvent such as ethanol, methanol, or dimethylformamide.

  • A catalytic amount of a base (e.g., triethylamine, morpholine, or diethylamine) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of 2-Aminofurans

The synthesis of 2-aminofurans can be more challenging due to their inherent instability.[1] One common approach involves the cyclization of γ-ketonitriles.

General Protocol:

  • A solution of the appropriate γ-ketonitrile is prepared in a suitable solvent like ethanol.

  • A base, such as sodium ethoxide, is added to the solution at room temperature to induce cyclization.

  • The reaction progress is monitored by TLC.

  • Due to their potential instability, the resulting 2-aminofuran is often used immediately in the subsequent reaction step without isolation. Careful workup procedures are required to avoid decomposition.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the diluted compounds or a DMSO control.

  • Add the kinase to each well and incubate at room temperature for approximately 10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • Cultured cells in 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Culture medium

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizing the Drug Design Workflow

The decision-making process in selecting between a 2-aminothiophene and a 2-aminofuran scaffold can be visualized as a logical workflow.

drug_design_workflow start Target Identification & Validation scaffold_selection Scaffold Selection: 2-Aminothiophene vs. 2-Aminofuran start->scaffold_selection thiophene_path 2-Aminothiophene Scaffold scaffold_selection->thiophene_path Stability & Tractability are high priority furan_path 2-Aminofuran Scaffold scaffold_selection->furan_path High Reactivity is desired synthesis_thiophene Synthesis (e.g., Gewald Reaction) thiophene_path->synthesis_thiophene synthesis_furan Synthesis (e.g., Ketonitrile Cyclization) furan_path->synthesis_furan library_generation Library Generation & Purification synthesis_thiophene->library_generation synthesis_furan->library_generation physchem_props Physicochemical Property Analysis (logP, Solubility, pKa) library_generation->physchem_props bio_screening Biological Screening (Kinase Assays, Cell Viability) library_generation->bio_screening sar_analysis Structure-Activity Relationship (SAR) Analysis physchem_props->sar_analysis bio_screening->sar_analysis sar_analysis->scaffold_selection Unfavorable Profile lead_optimization Lead Optimization sar_analysis->lead_optimization Favorable Profile preclinical Preclinical Development lead_optimization->preclinical

Caption: A logical workflow for scaffold selection and drug development.

This diagram illustrates that the initial choice between the two scaffolds can be guided by the desired balance of chemical stability and reactivity. Following synthesis and screening, the analysis of structure-activity relationships may lead to lead optimization or a return to the scaffold selection phase.

Kinase Signaling Pathway Inhibition

A common therapeutic strategy involving these scaffolds is the inhibition of kinase signaling pathways implicated in diseases like cancer.

kinase_pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) gf->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor 2-Aminothiophene or 2-Aminofuran Inhibitor inhibitor->receptor Inhibits ATP Binding

Caption: Inhibition of a generic receptor tyrosine kinase pathway.

This diagram shows how a 2-aminothiophene or 2-aminofuran-based kinase inhibitor can block the signaling cascade at the level of the receptor tyrosine kinase, preventing downstream events that lead to cell proliferation and survival.

Conclusion

Both 2-aminothiophenes and 2-aminofurans are valuable scaffolds in drug design, each with a distinct set of properties. 2-Aminothiophenes offer robustness, stability, and a proven track record as a privileged scaffold across a multitude of therapeutic areas. In contrast, 2-aminofurans, while presenting synthetic challenges due to their lower stability, offer a different electronic and reactivity profile that may be advantageous for specific biological targets. The choice between these two scaffolds should be a strategic decision based on the specific goals of the drug discovery program, weighing the importance of synthetic accessibility and compound stability against the potential benefits of the unique reactivity of the furan ring. Further head-to-head comparative studies of analogous derivatives are warranted to more fully elucidate the nuanced differences in their biological activities and to guide the rational design of future therapeutic agents.

References

Spectroscopic Disparities Among Acetyl-amino-thiophene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparative analysis of the spectroscopic differences between various isomers of acetyl-amino-thiophenes, crucial intermediates in medicinal chemistry. The presented data, sourced from experimental studies, offers a clear framework for the identification and characterization of these compounds.

The precise substitution pattern of acetyl and amino groups on the thiophene ring significantly influences the electronic environment of the molecule, leading to characteristic shifts and patterns in their spectroscopic signatures. This guide will delve into the distinguishing features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of key acetyl-amino-thiophene isomers.

Comparative Spectroscopic Data

To facilitate a direct comparison, the following tables summarize the key spectroscopic data for selected isomers of acetyl-amino-thiophenes.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Acetyl-amino-thiophene Isomers

CompoundPosition of Substituents¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-(3-Acetyl-2-thienyl)acetamide[1]2-NHCOCH₃, 3-COCH₃11.88 (s, 1H, NH), 7.18 (d, 1H, H4), 6.72 (d, 1H, H5), 2.52 (s, 3H, COCH₃), 2.29 (s, 3H, NCOCH₃)195.8 (CO), 167.7 (NCO), 149.4 (C2), 124.1 (C4), 120.8 (C3), 116.0 (C5), 28.7 (COCH₃), 23.5 (NCOCH₃)
1-(2-Amino-3-thienyl)ethanone[1]2-NH₂, 3-COCH₃--
1-(3-Amino-2-thienyl)ethanone[2]3-NH₂, 2-COCH₃7.58 (d, 1H), 7.16 (s, 1H), 6.64 (d, 1H), 2.26 (s, 3H)Not Available
N-(3-Acetyl-5-nitro-2-thienyl)acetamide[1]2-NHCOCH₃, 3-COCH₃, 5-NO₂11.94 (s, 1H, NH), 8.55 (s, 1H, H4), 2.57 (s, 3H, COCH₃), 2.36 (s, 3H, NCOCH₃)195.6 (CO), 170.2 (NCO), 151.4 (C5), 139.8 (C2), 129.2 (C4), 119.7 (C3), 28.6 (COCH₃), 23.1 (NCOCH₃)

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are not included for brevity but are crucial for detailed structural elucidation.

Table 2: IR and Mass Spectrometry Data for Acetyl-amino-thiophene Isomers

CompoundPosition of SubstituentsIR (KBr, cm⁻¹)Mass Spectrometry (m/z, %)
N-(3-Acetyl-2-thienyl)acetamide[1]2-NHCOCH₃, 3-COCH₃1683, 1635183 (M⁺, 18), 141 (68), 126 (100)
1-(3-Amino-2-thienyl)ethanone[2]3-NH₂, 2-COCH₃See spectrumNot Available
N-(3-Acetyl-5-nitro-2-thienyl)acetamide[1]2-NHCOCH₃, 3-COCH₃, 5-NO₂3182, 3079, 1683, 1655228 (M⁺, 4), 186 (20), 69 (42), 43 (100)
1-(2-Amino-5-nitro-3-thienyl)ethanone[1]2-NH₂, 3-COCH₃, 5-NO₂Not Available186 (M⁺, 100), 69 (58)

Key Spectroscopic Differences and Interpretation

The differentiation of acetyl-amino-thiophene isomers relies on the careful analysis of subtle but significant variations in their spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling patterns of the thiophene ring protons are highly indicative of the substituent positions.

  • Positional Isomers: The relative positions of the acetyl and amino/acetylamino groups dictate the electronic environment of the ring protons. For instance, in N-(3-acetyl-2-thienyl)acetamide, the protons H4 and H5 appear as doublets due to vicinal coupling.[1] The chemical shifts of these protons are influenced by the electron-withdrawing acetyl group and the electron-donating (via resonance) acetylamino group. The specific downfield or upfield shifts of the ring protons relative to unsubstituted thiophene can be used to deduce the substitution pattern.

  • NH Proton: The chemical shift of the N-H proton of the amino or acetylamino group can vary and is often observed as a broad singlet. Its position can be influenced by solvent and concentration. In N-(3-acetyl-2-thienyl)acetamide, the NH proton appears significantly downfield at 11.88 ppm, suggesting strong intramolecular hydrogen bonding with the adjacent acetyl group.[1]

¹³C NMR: The chemical shifts of the thiophene ring carbons provide further confirmation of the isomeric structure.

  • Carbonyl Carbons: The chemical shifts of the carbonyl carbons of the acetyl and acetylamino groups are typically found in the range of 165-200 ppm. The exact position can be influenced by the electronic effects of the substituents on the ring.

  • Ring Carbons: The positions of the carbon signals of the thiophene ring are sensitive to the nature and location of the substituents. Electron-withdrawing groups like the acetyl group will cause a downfield shift of the carbon to which they are attached and other carbons in conjugation, while electron-donating groups will cause an upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

  • Carbonyl Stretching (C=O): All acetyl-amino-thiophene isomers will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the acetyl group, typically in the region of 1650-1700 cm⁻¹. In N-(3-acetyl-2-thienyl)acetamide, two distinct carbonyl bands are observed at 1683 cm⁻¹ and 1635 cm⁻¹, which can be attributed to the acetyl group and the amide carbonyl, respectively.[1] The position of these bands can be influenced by conjugation and hydrogen bonding.

  • N-H Stretching: Primary amines (R-NH₂) show two bands in the 3300-3500 cm⁻¹ region, while secondary amides (R-NH-COR) show a single band in the same region. The presence and number of peaks in this region can help distinguish between amino and acetylamino isomers.

  • C-N Stretching: The C-N stretching vibration of the amino or amide group also provides a characteristic absorption band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While isomers have the same molecular weight, their fragmentation patterns can differ, providing clues to their structure.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the acetyl-amino-thiophene isomer.

  • Fragmentation Pattern: The fragmentation of the molecular ion is influenced by the positions of the substituents. Common fragmentation pathways include the loss of a methyl group (CH₃) from the acetyl group, loss of the acetyl group (COCH₃), and cleavage of the thiophene ring. The relative abundance of these fragment ions can be used to differentiate between isomers. For example, in the mass spectrum of N-(3-acetyl-2-thienyl)acetamide, the base peak is at m/z 126, corresponding to the loss of the acetyl group from the nitrogen.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of acetyl-amino-thiophene isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified acetyl-amino-thiophene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for mixtures.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between two positional isomers of acetyl-amino-thiophene.

Caption: Structural relationship between two positional isomers of acetyl-amino-thiophene.

Note: The image source in the DOT script is a placeholder and needs to be replaced with actual chemical structure images for rendering.

This guide provides a foundational understanding of the spectroscopic differences between isomers of acetyl-amino-thiophenes. For unambiguous identification, it is crucial to utilize a combination of these spectroscopic techniques and to compare the obtained data with that of authenticated reference standards whenever possible.

References

The Versatile Building Block: Validating 2-Acetyl-3-amino-5-tert-butylthiophene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthetic intermediates is a critical step in the efficient construction of complex molecules. This guide provides a comprehensive validation of 2-Acetyl-3-amino-5-tert-butylthiophene as a valuable synthetic intermediate, offering a comparison with alternative structures and supported by experimental data.

This compound, a polysubstituted aminothiophene, serves as a versatile scaffold in organic synthesis, particularly in the construction of fused heterocyclic systems with significant biological activity. Its unique combination of a nucleophilic amino group, a reactive acetyl moiety, and a bulky tert-butyl group offers a strategic advantage in the synthesis of targeted molecular architectures. This guide will delve into its synthesis, reactivity, and application, providing a comparative analysis with other relevant thiophene-based intermediates.

Synthesis via the Gewald Reaction

The most common and efficient method for the synthesis of 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

For the synthesis of this compound, the likely precursors are pinacolone (3,3-dimethyl-2-butanone), cyanoacetone, and elemental sulfur.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives

A general procedure for the Gewald reaction involves the following steps:

  • To a stirred solution of the ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), a basic catalyst (e.g., triethylamine or morpholine, 0.1-1 equivalent) is added.

  • Elemental sulfur (1 equivalent) is then added to the mixture.

  • The reaction mixture is heated, typically between 50-80 °C, and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.[4]

The use of green chemistry approaches, such as ball-milling, has also been reported to provide high yields of 2-aminothiophenes in shorter reaction times and under solvent-free conditions.[1]

Logical Workflow for Gewald Synthesis

Gewald Synthesis Workflow reagents Ketone Active Methylene Nitrile Elemental Sulfur Base mixing Mixing in Solvent (e.g., Ethanol, DMF) reagents->mixing heating Heating (50-80 °C) mixing->heating workup Reaction Work-up (Cooling, Filtration/Extraction) heating->workup purification Purification (Recrystallization) workup->purification product 2-Aminothiophene Product purification->product

Caption: A logical workflow for the Gewald synthesis of 2-aminothiophenes.

Comparative Analysis with Alternative Intermediates

The utility of this compound can be best understood by comparing it with other substituted 2-aminothiophenes used in the synthesis of similar target molecules, such as thieno[2,3-d]pyrimidines. Thieno[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5][6][7]

IntermediateKey FeaturesAdvantages in Thieno[2,3-d]pyrimidine SynthesisPotential Limitations
This compound Acetyl group for cyclization, tert-butyl group for steric influence and solubility.The acetyl group readily participates in cyclization reactions to form the pyrimidine ring. The bulky tert-butyl group can influence the conformation of the final molecule and enhance solubility in organic solvents.The steric hindrance of the tert-butyl group might decrease reactivity in some cases.
Ethyl 2-amino-5-methylthiophene-3-carboxylate Ester group for cyclization, methyl group at C5.The ester group is a common functionality for building the pyrimidine ring. The methyl group is a simple substituent that is electronically donating.Lacks the additional reactive handle of the acetyl group's carbonyl.
2-Amino-3-cyanothiophene Cyano group for cyclization.The cyano group is a versatile precursor for the pyrimidine ring, often requiring different reaction conditions than esters or ketones.The reactivity of the cyano group can sometimes lead to side reactions.

Data Presentation: Comparison of Intermediates in Thieno[2,3-d]pyrimidine Synthesis

Intermediate TypeReagentConditionsProduct YieldReference
2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophenesFormamideReflux, 1.5 h~92%[9]
2-Amino-3-cyanothiophene derivativeDMF-DMA, then anilineMicrowave, 20 min (amination), then reflux (cyclization)50-83%[8]
N'-(3-cyano-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamideAnilinesReflux47-83%[6]

These examples suggest that 2-aminothiophenes with different C3 substituents (ester or cyano) can be effectively converted to thieno[2,3-d]pyrimidines in good to excellent yields. The choice of intermediate would depend on the desired substitution pattern and the overall synthetic strategy.

Reactivity and Applications

The primary utility of this compound lies in its bifunctional nature, allowing for sequential or one-pot reactions to construct more complex heterocyclic systems.

Signaling Pathway of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors

Many thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors have been investigated as kinase inhibitors.[5][10] These inhibitors often target signaling pathways implicated in cancer cell proliferation and survival.

Simplified Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a thieno[2,3-d]pyrimidine-based inhibitor.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

A plausible synthetic route from this compound to a corresponding thieno[2,3-d]pyrimidin-4(3H)-one would involve the following steps:

  • Protection of the amino group: The amino group of this compound can be acylated with an appropriate acyl chloride or anhydride.

  • Cyclization: The resulting N-acylated intermediate can then be cyclized in the presence of a base (e.g., sodium ethoxide) to form the pyrimidinone ring. The acetyl group's methyl protons are sufficiently acidic to participate in this intramolecular condensation.

This approach offers a high degree of control and allows for the introduction of various substituents on the pyrimidine ring.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its efficient synthesis via the Gewald reaction and the presence of multiple reactive sites make it an excellent starting material for the construction of complex heterocyclic molecules, particularly biologically active thieno[2,3-d]pyrimidines. While direct quantitative comparisons with other intermediates are sparse in the literature, the analysis of its structural features and the successful application of analogous compounds in various syntheses strongly support its utility. The strategic placement of the acetyl, amino, and tert-butyl groups provides researchers with a powerful tool for the design and synthesis of novel compounds in the fields of medicinal chemistry and drug discovery.

References

Comparative Reactivity of Substituted 2-Aminothiophenes in Acylation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted 2-aminothiophenes in acylation reactions, supported by experimental data. Understanding the influence of various substituents on the acylation of the 2-amino group is crucial for the efficient synthesis of novel thiophene-based compounds with potential applications in medicinal chemistry and materials science. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the factors influencing reactivity.

Influence of Substituents on Acylation Reactivity

The reactivity of the amino group in 2-aminothiophenes towards acylating agents is significantly influenced by the electronic properties of the substituents on the thiophene ring. Generally, electron-donating groups (EDGs) increase the nucleophilicity of the amino group, thereby enhancing its reactivity towards electrophilic acylating agents. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the amino group, leading to reduced reactivity.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., methyl, ethyl) and fused saturated rings increase the electron density of the thiophene ring through inductive effects and hyperconjugation. This increased electron density is delocalized onto the 2-amino group, making it a more potent nucleophile and accelerating the rate of acylation.

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), acetyl (-COCH₃), and nitro (-NO₂) groups decrease the electron density of the thiophene ring via inductive and resonance effects. This leads to a decrease in the nucleophilicity of the 2-amino group, making acylation reactions slower and often requiring more forcing conditions.

The following diagram illustrates the general principle of how substituents modulate the reactivity of 2-aminothiophenes in acylation reactions.

G Factors Influencing Acylation Reactivity of 2-Aminothiophenes cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) EDG e.g., -CH3, -Alkyl, Fused Saturated Rings IncreasedNucleophilicity Increased Nucleophilicity of -NH2 EDG->IncreasedNucleophilicity FasterAcylation Faster Acylation Rate IncreasedNucleophilicity->FasterAcylation AcylatingAgent Acylating Agent (e.g., Acetic Anhydride, Acyl Chloride) FasterAcylation->AcylatingAgent EWG e.g., -CN, -COCH3, -NO2 DecreasedNucleophilicity Decreased Nucleophilicity of -NH2 EWG->DecreasedNucleophilicity SlowerAcylation Slower Acylation Rate DecreasedNucleophilicity->SlowerAcylation SlowerAcylation->AcylatingAgent Aminothiophene Substituted 2-Aminothiophene Aminothiophene->EDG Substituent Effect Aminothiophene->EWG Substituent Effect

Caption: Influence of substituents on the acylation of 2-aminothiophenes.

Comparative Data on Acylation Reactions

The following table summarizes experimental data from the literature on the acylation of various substituted 2-aminothiophenes. It is important to note that the reaction conditions are not always identical, which can also influence the reported yields. However, the data provides a valuable comparative overview.

2-Aminothiophene DerivativeSubstituent TypeAcylating AgentReaction ConditionsYield (%)Reference
3-Acetyl-2-aminothiopheneElectron-Withdrawing (-COCH₃)Acetic AnhydrideReflux, 15 min95%[1]
2-Aminothiophene-3-carbonitrileElectron-Withdrawing (-CN)2-(Thiophen-2-yl)acetyl chlorideTHF, Triethylamine, Room Temp, 15 h58%[2]
N-(3-Acetyl-4-methylthiophen-2-yl)acetamide (from nitration of the acetamide)Electron-Withdrawing (-COCH₃, -NO₂)Nitric Acid/Sulfuric Acid (Nitration of Acylated Product)0 °C, 10 min91%[1]
Ethyl 2-amino-4-methylthiophene-3-carboxylateElectron-Donating (-CH₃), Electron-Withdrawing (-COOEt)- (Synthesis via Gewald reaction reported)--[3][4]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateElectron-Donating (Fused Alkyl Ring)Chloroacetyl chlorideTriethylamine-[5]

Analysis of Data:

From the table, it is evident that 3-acetyl-2-aminothiophene, despite having an electron-withdrawing group, undergoes N-acetylation with acetic anhydride in a very high yield of 95% under reflux conditions.[1] This suggests that while EWGs decrease reactivity, forcing conditions can still lead to excellent yields. In contrast, the acylation of 2-aminothiophene-3-carbonitrile with a more reactive acyl chloride at room temperature gives a moderate yield of 58%.[2] This could indicate the stronger deactivating effect of the cyano group compared to the acetyl group, or it could be a result of the different acylating agent and reaction conditions.

The synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate, which contains both an electron-donating methyl group and an electron-withdrawing ester group, is well-documented via the Gewald reaction.[3][4] While a specific acylation yield for this compound was not found in the initial searches, the presence of the electron-donating methyl group would be expected to increase the nucleophilicity of the amino group compared to a derivative without it. Similarly, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with its electron-donating fused alkyl ring system, is a versatile intermediate for acylation reactions.[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

General N-Acetylation of 3-Acetyl-2-aminothiophene[1]

Materials:

  • 3-Acetyl-2-aminothiophene

  • Acetic anhydride

  • Water

Procedure:

  • A mixture of 3-acetyl-2-aminothiophene (1.41 g, 10 mmol) and excess acetic anhydride (5 mL) is refluxed for 15 minutes.

  • After cooling, water (ca. 10 mL) is added, and the mixture is heated again for a further 5 minutes to hydrolyze the excess acetic anhydride.

  • Upon cooling overnight, the product, N-(3-acetylthiophen-2-yl)acetamide, crystallizes.

  • The crystals are collected by filtration. Concentration of the mother liquor may yield additional product.

G Start Mix 3-Acetyl-2-aminothiophene and Acetic Anhydride Reflux Reflux for 15 min Start->Reflux AddWater Add Water and Heat Reflux->AddWater Cool Cool Overnight AddWater->Cool Filter Filter to Collect Crystals Cool->Filter

Caption: Workflow for the N-acetylation of 3-acetyl-2-aminothiophene.

Acylation of 2-Aminothiophene-3-carbonitrile with 2-(Thiophen-2-yl)acetyl chloride[2]

Materials:

  • 2-Aminothiophene-3-carbonitrile

  • 2-(Thiophen-2-yl)acetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Water

  • Acetonitrile

Procedure:

  • Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in THF (12 mL).

  • Add triethylamine (0.95 mL, 10 mmol) to the solution.

  • Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in THF (10 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the solid product with water several times.

  • Filter, dry, and crystallize the product from acetonitrile to obtain N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

G Start Dissolve 2-Aminothiophene-3-carbonitrile and Triethylamine in THF AddAcylChloride Add 2-(Thiophen-2-yl)acetyl chloride Start->AddAcylChloride Stir Stir at Room Temperature for 15 h AddAcylChloride->Stir Filter1 Filter Mixture Stir->Filter1 Wash Wash with Water Filter1->Wash Crystallize Crystallize from Acetonitrile Wash->Crystallize

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-3-amino-5-tert-butylthiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-Acetyl-3-amino-5-tert-butylthiophene, ensuring the safety of laboratory personnel and environmental protection.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development who handle specialized compounds like this compound, adherence to strict disposal protocols is not merely a matter of best practice but a critical component of a safe and compliant experimental workflow. This guide provides a detailed, procedural framework for the proper disposal of this compound, addressing immediate safety considerations and logistical requirements.

Due to its chemical structure, which includes a thiophene ring and an amino group, this compound should be treated as a hazardous substance. Thiophene derivatives can be flammable, and their combustion may lead to the release of toxic sulfur dioxide gas[1]. Aromatic amines are often categorized as hazardous due to potential toxicity[2][3]. Therefore, a cautious and informed approach to disposal is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat[4]. All manipulations of the compound and its associated waste must be performed within a certified chemical fume hood to prevent the inhalation of vapors[4].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company[2][4]. Attempting to dispose of this chemical via standard laboratory drains or in regular trash is strictly prohibited[4].

Step 1: Waste Segregation and Collection

All waste materials containing this compound must be meticulously collected. This includes any residual amounts in original containers, contaminated disposable materials (such as pipette tips, weighing paper, and gloves), and any solutions containing the compound. This waste must be placed in a designated hazardous waste container that is made of a compatible material, such as glass or high-density polyethylene (HDPE), and features a secure, tightly-fitting lid[4]. It is crucial to prevent the mixing of this waste with incompatible materials[5].

Step 2: Labeling of Waste Containers

The hazardous waste container must be clearly and accurately labeled. The label should prominently display the words "Hazardous Waste" along with the full chemical name: "this compound"[4]. Additionally, the label should indicate the primary hazards associated with the compound. Based on its constituent functional groups, likely hazards include "Flammable," "Harmful," and "Irritant"[1][4].

Step 3: Storage of Chemical Waste

Waste containers should be stored in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents[2][3]. Ensure the container is kept tightly sealed to prevent the release of vapors[2].

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the waste[2]. These professional services are equipped with the necessary technology, such as high-temperature incinerators, to safely manage and treat such chemical waste[4].

Quantitative Data Summary

Hazard ClassificationDescriptionRecommended Precautions
Flammability Thiophene derivatives may be flammable and could form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Acute Toxicity Aromatic amines and thiophene compounds can be harmful if swallowed, inhaled, or in contact with skin.Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves and clothing.
Skin & Eye Irritation May cause skin and serious eye irritation upon contact.Wear safety glasses with side shields or goggles. In case of contact, rinse immediately with plenty of water.
Environmental Hazard Combustion can produce toxic sulfur dioxide gas. Improper disposal can harm aquatic life.Do not dispose of down the drain or in the environment. Utilize a licensed hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect_waste Collect all contaminated materials in a designated container fume_hood->collect_waste improper_disposal Improper Disposal (Drain, Regular Trash) fume_hood->improper_disposal label_container Label container with 'Hazardous Waste' and full chemical name collect_waste->label_container store_waste Store in a cool, well-ventilated area away from incompatibles label_container->store_waste contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Company store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end consequences Risk of: - Personnel Exposure - Environmental Contamination - Regulatory Fines improper_disposal->consequences

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Acetyl-3-amino-5-tert-butylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Acetyl-3-amino-5-tert-butylthiophene (CAS: 175137-06-1). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Nitrile)Lab coatN95 or higher-rated respirator
Dissolving in Solvent Safety goggles or face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a fume hood
Handling Solutions Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.